rac-Trandolapril-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H34N2O5 |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
1-[(2S)-2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18?,19?,20?,21?/m0/s1/i4D,5D,6D,9D,10D |
Clave InChI |
VXFJYXUZANRPDJ-XNJLTONXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis Protocol for rac-Trandolapril-d5 Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, proposed synthesis protocol for rac-Trandolapril-d5, a deuterated internal standard essential for pharmacokinetic and metabolic studies of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. Due to the lack of a publicly available, specific synthesis protocol for this compound, this document outlines a robust and scientifically sound hypothetical pathway. The proposed synthesis is based on established methods for the synthesis of Trandolapril and its precursors, with the incorporation of a commercially available deuterated starting material.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of Deuterated Side Chain Precursor: Preparation of the key intermediate, N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine, starting from a commercially available deuterated phenyl derivative.
-
Synthesis of the Bicyclic Core: Preparation of the racemic trans-octahydro-1H-indole-2-carboxylic acid.
-
Coupling and Final Product Formation: Condensation of the deuterated side chain with the bicyclic core to yield the final product, this compound.
The overall synthetic workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of the Deuterated Side Chain
Step 1.1: Synthesis of Ethyl 2-oxo-4-(phenyl-d5)butyrate
This step involves the formation of a Grignard reagent from 2-bromoethylbenzene-d5, followed by its reaction with a suitable acylating agent to introduce the keto-ester functionality.
-
Materials:
-
2-Bromoethylbenzene-d5 (commercially available)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Diethyl oxalate (B1200264)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of 2-bromoethylbenzene-d5 in anhydrous diethyl ether is added dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere to initiate the formation of the Grignard reagent.
-
The resulting Grignard reagent is then added slowly to a solution of diethyl oxalate in anhydrous diethyl ether at low temperature (-78 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl 2-oxo-4-(phenyl-d5)butyrate as a colorless oil.
-
Step 1.2: Synthesis of N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine
This key step involves the reductive amination of the deuterated keto-ester with L-alanine.
-
Materials:
-
Ethyl 2-oxo-4-(phenyl-d5)butyrate
-
L-Alanine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of ethyl 2-oxo-4-(phenyl-d5)butyrate and L-alanine in methanol, glacial acetic acid is added to adjust the pH to approximately 6.
-
Sodium cyanoborohydride is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine.
-
Stage 2: Synthesis of the Bicyclic Core
Step 2.1: Synthesis of rac-trans-Octahydro-1H-indole-2-carboxylic acid
This involves the catalytic hydrogenation of indole-2-carboxylic acid to produce the racemic bicyclic amino acid.
-
Materials:
-
Indole-2-carboxylic acid
-
Platinum(IV) oxide (PtO₂) or Rhodium on alumina (B75360) (Rh/Al₂O₃)
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
A mixture of indole-2-carboxylic acid and the catalyst (e.g., PtO₂) in glacial acetic acid is hydrogenated in a high-pressure reactor (e.g., Parr apparatus) under hydrogen gas (e.g., 50-100 psi) at an elevated temperature (e.g., 50-70 °C).
-
The reaction is monitored until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield a crude solid.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to give rac-trans-octahydro-1H-indole-2-carboxylic acid as a white crystalline solid.
-
Stage 3: Coupling and Final Product Formation
Step 3.1: Formation of N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine N-carboxyanhydride (NCA-d5)
The deuterated dipeptide is converted to its more reactive N-carboxyanhydride (NCA) derivative for efficient coupling.
-
Materials:
-
N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine
-
Triphosgene (B27547) or phosgene
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Dry nitrogen atmosphere
-
-
Procedure:
-
To a solution of N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine in anhydrous THF under a dry nitrogen atmosphere, a solution of triphosgene in THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by IR spectroscopy - disappearance of the carboxylic acid OH stretch and appearance of the anhydride (B1165640) carbonyl bands).
-
The solvent is removed under reduced pressure to yield the crude NCA-d5, which is typically used in the next step without further purification.
-
Step 3.2: Condensation to form this compound
The final step is the coupling of the deuterated NCA with the racemic bicyclic amino acid.
-
Materials:
-
N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine N-carboxyanhydride (NCA-d5)
-
rac-trans-Octahydro-1H-indole-2-carboxylic acid
-
A suitable base (e.g., triethylamine (B128534) or sodium bicarbonate)
-
A suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like acetone (B3395972) or THF)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
rac-trans-Octahydro-1H-indole-2-carboxylic acid is dissolved in an aqueous solution of the base.
-
A solution of the crude NCA-d5 in a water-miscible organic solvent is added to the above solution at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for several hours, allowing it to warm to room temperature.
-
The organic solvent is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl to a pH of approximately 2-3 and then extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel or by preparative HPLC to yield the final product as a white or off-white solid.
-
Quantitative Data Summary
The following table summarizes the expected, albeit hypothetical, quantitative data for the synthesis of this compound. The yields are based on typical values reported for the analogous non-deuterated reactions.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated Actual Yield (g) | Estimated Yield (%) | Purity (%) |
| 1.1 | Ethyl 2-oxo-4-(phenyl-d5)butyrate | 2-Bromoethylbenzene-d5 | 212.12 | (Based on 10g SM) | 8.5 | 80 | >95 (GC) |
| 1.2 | N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine | Ethyl 2-oxo-4-(phenyl-d5)butyrate | 284.38 | (Based on 8.5g SM) | 6.0 | 65 | >98 (HPLC) |
| 2.1 | rac-trans-Octahydro-1H-indole-2-carboxylic acid | Indole-2-carboxylic acid | 169.21 | (Based on 10g SM) | 7.5 | 70 | >97 (HPLC) |
| 3.1 | NCA-d5 | N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine | 310.36 | (Based on 6.0g SM) | (Used directly) | ~95 (crude) | - |
| 3.2 | This compound | NCA-d5 and Bicyclic Core | 435.58 | (Based on 6.0g NCA-d5) | 4.5 | 55 | >99 (LC-MS) |
Logical Relationships and Signaling Pathways
As an internal standard, this compound does not have a signaling pathway itself. Its utility lies in its structural and chemical similarity to the active drug, Trandolapril, allowing for accurate quantification in biological matrices. The logical relationship in its use in a bioanalytical method is illustrated below.
Caption: Logical workflow for the use of this compound as an internal standard.
This in-depth guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound. Researchers and scientists can use this information as a foundation for the in-house preparation of this critical internal standard, enabling robust and accurate bioanalytical studies of Trandolapril. It is imperative to conduct all synthetic procedures in a well-ventilated fume hood and with appropriate personal protective equipment.
A Technical Guide to rac-Trandolapril-d5: Structure, Isotopic Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of rac-Trandolapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. Stable isotope-labeled compounds like this compound are essential tools in pharmaceutical research, particularly as internal standards for quantitative bioanalysis by mass spectrometry.[1][2] This document details its chemical structure, typical isotopic purity, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound is a deuterium-labeled form of Trandolapril, where five hydrogen atoms have been replaced by deuterium (B1214612).[3] This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for pharmacokinetic studies.[4]
The key identification parameters for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Name | (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid-d5 | [3] |
| Synonyms | Odrik-d5, Gopten-d5, RU44570 d5 | [1][3] |
| CAS Number | 1356847-98-7 | [3] |
| Molecular Formula | C₂₄H₂₉D₅N₂O₅ | [3] |
| Molecular Weight | 435.58 g/mol | [3] |
Trandolapril itself is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Trandolaprilat.[5][6] Trandolaprilat is approximately eight times more potent as an ACE inhibitor than the parent compound.
Figure 1: Metabolic activation of this compound.
Isotopic Purity
The utility of a deuterated standard is fundamentally dependent on its isotopic purity. For deuterated active pharmaceutical ingredients (APIs), purity assessment extends beyond chemical contaminants to include the isotopic profile, or the relative abundance of different isotopologues (e.g., d5, d4, d3).[7] It is practically impossible to synthesize a compound with 100% isotopic purity.[7]
Commercial deuterated standards are typically synthesized and purified to achieve greater than 98% chemical purity and greater than 98% isotopic enrichment.[8] Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total population of molecules with a specific isotopic composition.[7]
The following table presents a typical or theoretical distribution of isotopic species for a d5-labeled compound with an isotopic enrichment of 99.0% at each of the five positions.
| Isotopic Species | Description | Theoretical Abundance (%) |
| d5 | Desired species with 5 deuterium atoms | 95.10% |
| d4 | Species with 4 deuterium atoms | 4.75% |
| d3 | Species with 3 deuterium atoms | 0.10% |
| d2 | Species with 2 deuterium atoms | <0.01% |
| d1 | Species with 1 deuterium atom | <0.01% |
| d0 | Unlabeled Trandolapril | <0.01% |
Note: This data is representative and based on statistical distribution models.[7] Actual lot-specific data is provided on the Certificate of Analysis from the supplier.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Trandolapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE).[5] ACE is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Trandolaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5] This leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.
Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.
Experimental Protocols
The determination of chemical and isotopic purity for this compound requires robust analytical methods. High-Resolution Mass Spectrometry (HRMS) is used to quantify the distribution of isotopologues, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the location of the deuterium labels and the overall chemical structure.
Isotopic Purity Analysis by HRMS
This protocol outlines the general procedure for determining the relative abundance of isotopic species in a sample of this compound.
Figure 3: Experimental workflow for isotopic purity analysis by HRMS.
Instrumentation and Parameters:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: Direct sample infusion at a flow rate of 5-10 µL/min.
-
Resolution: >60,000 to resolve isotopic peaks.
-
Data Analysis: Identify peaks corresponding to the protonated molecules [M+H]⁺ for each species (d0 to d5). Calculate the area under the curve for each isotopic peak. The percentage of each species is determined by dividing its peak area by the sum of all isotopic peak areas.
Structural Confirmation by NMR Spectroscopy
NMR is essential for confirming the positions of the deuterium atoms and verifying the overall structural integrity of the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) in an NMR tube. The choice of solvent is critical to avoid interference from residual solvent protons.
Data Acquisition:
-
¹H NMR (Proton NMR): Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the sites of deuteration, when compared to the spectrum of unlabeled Trandolapril, confirms successful labeling.
-
¹³C NMR (Carbon NMR): Acquire a proton-decoupled ¹³C NMR spectrum. Carbons bonded to deuterium will show a characteristic multiplet (due to C-D coupling) and a lower intensity compared to their protonated counterparts, confirming the location of the labels.
-
2D NMR (e.g., COSY, HSQC): Advanced 2D NMR experiments can be performed if necessary to fully elucidate the structure and confirm the assignment of all proton and carbon signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. vivanls.com [vivanls.com]
- 4. benchchem.com [benchchem.com]
- 5. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. isotope.com [isotope.com]
- 8. Deuterated Compounds [simsonpharma.com]
Characterization of rac-Trandolapril-d5: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the analytical characterization of racemic Trandolapril-d5, a deuterated isotopologue of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril (B549266). The strategic incorporation of deuterium (B1214612) atoms into drug molecules, a process known as deuterium labeling, is a powerful tool in drug discovery and development to enhance pharmacokinetic profiles.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the characterization of rac-Trandolapril-d5 by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with data presentation and workflow visualizations.
Introduction to this compound
Trandolapril is a prodrug that is metabolized in the liver to its active diacid form, trandolaprilat (B1681354), which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[3] The deuterated analog, this compound, is synthesized by replacing five hydrogen atoms with deuterium. This isotopic substitution is primarily utilized in pharmacokinetic studies as an internal standard for quantitative bioanalysis due to its mass difference from the parent drug, while maintaining nearly identical chemical properties.[1] Accurate characterization is crucial to confirm the molecular structure, verify the extent and location of deuterium incorporation, and ensure the purity of the compound.[4][5]
Analytical Characterization Workflow
The general workflow for the characterization of this compound involves initial sample preparation followed by analysis using orthogonal analytical techniques, primarily NMR and mass spectrometry, to confirm its identity and purity.
Mass Spectrometry Analysis
Mass spectrometry is a key technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can help in elucidating the positions of the deuterium labels. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of Trandolapril and its metabolites in biological matrices.[6][7]
Expected Mass Spectrometry Data
The introduction of five deuterium atoms increases the molecular weight of Trandolapril by approximately 5 Da. The fragmentation pattern will also shift depending on which fragments retain the deuterium labels.
| Parameter | Trandolapril | This compound (Expected) |
| Molecular Formula | C₂₄H₃₄N₂O₅ | C₂₄H₂₉D₅N₂O₅ |
| Molecular Weight | 430.54 g/mol | ~435.57 g/mol |
| [M+H]⁺ Ion (m/z) | 431.25 | ~436.28 |
| Key Fragments (m/z) | 401, 234, 168, 130 | Shifts dependent on label position |
Note: The exact mass of Deuterium is 2.0141017778 Da. The expected mass of the deuterated compound will reflect this more precise value.
Experimental Protocol for LC-MS/MS
This protocol provides a general procedure for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working solutions and calibration standards at appropriate concentrations (e.g., 1-1000 ng/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities. For example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for confirmation.
-
Precursor Ion: [M+H]⁺ for this compound (~436.3 m/z).
-
Product Ions: At least two characteristic product ions should be monitored. The exact m/z will depend on the fragmentation of the deuterated compound.
-
Instrument Parameters: Optimize gas temperatures, gas flows, and collision energy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules. For this compound, ¹H NMR is used to confirm the absence of protons at the sites of deuteration, while ¹³C NMR confirms the overall carbon skeleton. ²H (Deuterium) NMR can be used to directly observe the deuterium signals.
Expected ¹H NMR Spectral Changes
The ¹H NMR spectrum of this compound is expected to be very similar to that of Trandolapril, with the key difference being the absence of signals corresponding to the five protons that have been replaced by deuterium. The exact chemical shifts can be influenced by the solvent, temperature, and concentration.[8][9]
| Proton Environment | Trandolapril (Typical δ, ppm) | This compound (Expected) |
| Aromatic Protons | 7.1 - 7.3 | Signals present |
| Aliphatic Protons | 0.9 - 4.5 | Signals present, except at deuterated positions |
| Deuterated Positions | Present | Signals absent or significantly reduced |
Experimental Protocol for ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard 1D ¹H NMR pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Temperature: 298 K.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Logical Diagram for Structural Confirmation
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. Mass spectrometry confirms the correct molecular weight and provides insights into the location of the deuterium labels through fragmentation analysis. NMR spectroscopy provides definitive structural information, confirming the carbon skeleton and the absence of protons at the deuterated sites. By combining these techniques and following rigorous experimental protocols, a comprehensive and accurate characterization of this compound can be achieved, ensuring its suitability for use in further research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.washington.edu [chem.washington.edu]
- 10. Trandolapril(87679-37-6) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Trandolapril and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of the angiotensin-converting enzyme (ACE) inhibitor trandolapril (B549266) and its active metabolite, trandolaprilat (B1681354). It further explores the theoretical implications of deuteration on the compound's metabolic profile and pharmacokinetic properties, a concept of growing interest in drug development for optimizing therapeutic outcomes.
Executive Summary
Trandolapril is a potent, non-sulfhydryl prodrug that, upon oral administration, is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1] Trandolaprilat is approximately eight times more active than its parent compound in inhibiting the angiotensin-converting enzyme (ACE).[2][3] This inhibition is the primary mechanism behind trandolapril's antihypertensive effects. By blocking ACE, trandolaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][3] While no specific data exists for a deuterated analog of trandolapril in the public domain, this guide will discuss the theoretical advantages of deuteration, focusing on the kinetic isotope effect and its potential to favorably alter the drug's pharmacokinetic profile.
Mechanism of Action of Trandolapril
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The principal therapeutic effect of trandolapril stems from the competitive inhibition of ACE by its active metabolite, trandolaprilat.[2] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a critical role in regulating blood pressure and fluid balance.[4]
The RAAS cascade is initiated by the release of renin from the kidneys in response to sympathetic stimulation or reduced renal blood flow. Renin cleaves angiotensinogen (B3276523) to form the inactive decapeptide, angiotensin I. ACE, a peptidyl dipeptidase, then converts angiotensin I into the highly active octapeptide, angiotensin II.[2]
Angiotensin II exerts several physiological effects that increase blood pressure:
-
Vasoconstriction: It is a potent vasoconstrictor, directly increasing peripheral vascular resistance.
-
Aldosterone (B195564) Release: It stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume.
-
Sympathetic Nervous System Activation: It enhances the release of norepinephrine (B1679862) from sympathetic nerve endings, further contributing to vasoconstriction and increased cardiac output.
Trandolaprilat competes with angiotensin I for the active site of ACE, thus inhibiting the formation of angiotensin II.[2] This leads to a cascade of beneficial effects:
-
Reduced Vasoconstriction: Lower levels of angiotensin II result in vasodilation and a decrease in total peripheral resistance.[4]
-
Decreased Aldosterone Secretion: Reduced aldosterone levels lead to natriuresis (excretion of sodium) and diuresis (excretion of water), decreasing blood volume.
-
Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the antihypertensive effect of trandolapril.[3]
The following diagram illustrates the RAAS pathway and the point of inhibition by trandolaprilat.
Prodrug Metabolism
Trandolapril itself has limited activity. It is an ethyl ester prodrug that is rapidly hydrolyzed, primarily in the liver, to its active diacid form, trandolaprilat.[1] This metabolic conversion is essential for its therapeutic effect.
Quantitative Analysis of Trandolapril and Trandolaprilat
The potency and pharmacokinetic profile of trandolapril and its active metabolite have been characterized in several studies. The following tables summarize key quantitative data.
In Vitro Potency
| Compound | Target | IC50 (nM) | Notes |
| Trandolapril | Purified Human Renal ACE | 15 | Demonstrates inherent, though lesser, activity.[5] |
| Trandolaprilat | Purified Human Renal ACE | 3.2 | The highly potent active metabolite.[5] |
| Trandolapril | Aortic ACE | 2.5 | [5] |
| Trandolaprilat | Aortic ACE | 1.35 | [5] |
Pharmacokinetic Parameters in Healthy Adults
| Parameter | Trandolapril | Trandolaprilat | Reference(s) |
| Bioavailability (oral) | ~10% | ~70% (from Trandolapril) | [3] |
| Time to Peak (Tmax) | ~1 hour | 4 - 10 hours | [3] |
| Elimination Half-life (t½) | ~6 hours | ~10 hours (initial) | [2] |
| Effective Half-life (t½) | N/A | 16 - 24 hours | [2] |
| Protein Binding | ~80% | 65% - 94% (saturable) | [2] |
Note: The effective half-life of trandolaprilat is prolonged due to its tight binding to ACE.[2]
The Deuterated Analog: A Theoretical Perspective
While no specific deuterated analog of trandolapril has been detailed in published literature, the principles of the kinetic isotope effect (KIE) allow for a theoretical exploration of its potential properties. Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, can significantly alter the rate of metabolic processes.[6]
The Deuterium Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by deuterium.[6] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway.[6] The rate of a reaction involving a C-H bond can be 6-10 times faster than the same reaction with a C-D bond.[6]
Potential Impact on Trandolapril Metabolism
The primary metabolic pathway for trandolapril is the hydrolysis of its ethyl ester to form trandolaprilat. This reaction is catalyzed by hepatic esterases. While ester hydrolysis does not typically involve the direct cleavage of a C-H bond as the rate-determining step, deuteration at specific, metabolically vulnerable positions could potentially influence secondary metabolic pathways or the drug's interaction with metabolizing enzymes.
For many drugs, metabolism by cytochrome P450 (CYP) enzymes is a major route of clearance. If trandolapril undergoes any minor oxidative metabolism by CYP enzymes that involves C-H bond cleavage, deuterating that specific site could slow down this metabolic process. This could lead to:
-
Increased Half-life: A slower rate of metabolism would result in a longer elimination half-life for the parent drug, trandolapril.
-
Increased Bioavailability: Reduced first-pass metabolism could increase the systemic exposure (AUC) of trandolapril.
-
Altered Metabolite Profile: A decrease in the formation of secondary metabolites could potentially reduce the risk of metabolite-driven off-target effects.
It is important to note that an inverse isotope effect has been observed in some ester hydrolysis reactions, where the reaction is faster in a deuterated solvent (D₂O).[7] However, this is a solvent effect and different from the intramolecular KIE relevant to drug deuteration. The effect of deuterating the trandolapril molecule itself on its hydrolysis by esterases would need to be determined empirically.
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACE.
Principle: This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-histidyl-leucine (B1329654) (HHL) into hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by spectrophotometry at 228 nm after extraction.
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare solutions of ACE (e.g., from rabbit lung), the substrate HHL, and various concentrations of the test compound (trandolaprilat) and a positive control (e.g., captopril) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 8.3).
-
Pre-incubation: In a microcentrifuge tube, add a defined volume of the ACE solution and the test compound solution. Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding a defined volume of the HHL substrate solution to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a set period, typically 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as 1 M HCl.
-
Extraction: Add ethyl acetate (B1210297) to the tube and vortex vigorously to extract the hippuric acid into the organic layer. Centrifuge to separate the layers.
-
Quantification: Carefully transfer the upper ethyl acetate layer to a new tube, evaporate the solvent, and redissolve the hippuric acid in deionized water. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is then determined by plotting % inhibition against the logarithm of the inhibitor concentration.
Human Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of single and multiple oral doses of trandolapril and its active metabolite, trandolaprilat, in healthy human subjects.
Study Design: A typical study would be an open-label, randomized, crossover design.
Methodology:
-
Subject Recruitment: Healthy male and female volunteers are recruited after providing informed consent and passing a screening evaluation (physical examination, ECG, and laboratory tests).
-
Drug Administration: In a crossover design, subjects receive different single oral doses of trandolapril (e.g., 1 mg, 2 mg, 4 mg) with a washout period between each dose. For a multiple-dose study, subjects would receive a fixed dose (e.g., 2 mg) daily for a specified period (e.g., 6 days).
-
Blood Sampling: Serial blood samples are collected in heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of trandolapril and trandolaprilat are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.
-
Pharmacodynamic Assessment: Blood pressure and heart rate are monitored at various time points after dosing to correlate pharmacokinetic parameters with physiological effects.
-
Safety and Tolerability: Subjects are monitored throughout the study for any adverse events. Vital signs, ECGs, and clinical laboratory tests are repeated at the end of the study.
Conclusion
Trandolapril, through its highly potent active metabolite trandolaprilat, is an effective inhibitor of the angiotensin-converting enzyme. Its mechanism of action is well-established within the context of the renin-angiotensin-aldosterone system. The concept of a deuterated analog of trandolapril presents an intriguing avenue for future research. Based on the principles of the kinetic isotope effect, strategic deuteration could potentially slow metabolic clearance, thereby enhancing the drug's pharmacokinetic profile, leading to improved efficacy, safety, or patient compliance. However, the precise effects of deuteration on trandolapril would require empirical validation through in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
rac-Trandolapril-d5 physical and chemical properties datasheet
An In-depth Technical Guide to rac-Trandolapril-d5: Physical and Chemical Properties
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterium-labeled isotopologue of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. This document is intended for researchers, scientists, and professionals in drug development. It details the compound's properties, the mechanism of action of its parent drug, and relevant experimental protocols. Visual diagrams are provided to illustrate the signaling pathway and a typical experimental workflow.
Physical and Chemical Properties
This compound is a stable isotope-labeled version of Trandolapril, where five hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry or as a tracer in metabolic studies.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid-d5 | [2] |
| Synonyms | Trandolapril-phenyl-d5, Odrik-d5, Gopten-d5, RU44570 d5 | [1][3][4] |
| CAS Number | 1356847-98-7 | [3][5] |
| Molecular Formula | C₂₄H₂₉D₅N₂O₅ | [2][3][5] |
| Molecular Weight | 435.58 g/mol | [3][6] |
| Appearance | White solid | [2] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Methanol (B129727) (MeOH), Dichloromethane (DCM), Acetone (C3H6O).[2] Also soluble in ethanol (B145695) and dimethyl formamide.[7] | [2][7] |
| Chemical Purity | Typically ≥95% (by HPLC) | [2] |
| Isotopic Enrichment | Typically ≥98% Deuterium | [2] |
| Storage Conditions | Store at -20°C for long-term stability.[7] Can be shipped at room temperature.[8] | [7][8] |
| Parent Drug CAS | 87679-37-6 | [2][6] |
Mechanism of Action of Trandolapril
This compound shares its biological mechanism with its non-labeled counterpart, Trandolapril. Trandolapril is a prodrug that undergoes de-esterification in the liver to its active diacid metabolite, Trandolaprilat.[9][10][11] Trandolaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[11][12]
ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[10][11] Specifically, ACE converts the inactive angiotensin I (ATI) to the potent vasoconstrictor angiotensin II (ATII).[12] Angiotensin II constricts blood vessels and stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention.[10]
By inhibiting ACE, Trandolaprilat decreases the formation of angiotensin II.[12] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[12]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the RAAS pathway and the point of inhibition by Trandolaprilat.
Caption: The RAAS pathway showing inhibition of ACE by Trandolaprilat.
Experimental Protocols
As a deuterated standard, this compound is primarily used in quantitative assays. Below are representative protocols for its application.
Protocol 1: Stability-Indicating RP-HPLC Method for Trandolapril
This method, adapted from validated procedures for Trandolapril, is suitable for determining the purity of the drug substance and identifying degradation products.[13] this compound would be expected to have a slightly longer retention time than unlabeled Trandolapril due to the kinetic isotope effect, but would otherwise behave similarly.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
Column: Xterra MS C18 (or equivalent C18 stationary phase).
-
Mobile Phase:
-
A: Aqueous potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0 with orthophosphoric acid).
-
B: Acetonitrile.
-
-
Elution: Gradient elution.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration.
-
Validation: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13] Forced degradation studies (acidic, basic, oxidative conditions) should be performed to confirm the method's stability-indicating nature.[13]
Protocol 2: Quantitative Analysis using LC-MS with an Internal Standard
This protocol outlines the general workflow for using this compound as an internal standard (IS) to quantify Trandolapril in a biological matrix (e.g., plasma).
-
Objective: To accurately measure the concentration of the analyte (Trandolapril) by correcting for variations in sample preparation and instrument response.
-
Materials:
-
Analyte (Trandolapril) standard solutions of known concentrations.
-
Internal Standard (this compound) stock solution of a fixed, known concentration.
-
Biological matrix (e.g., blank plasma).
-
LC-MS/MS system.
-
-
Procedure:
-
Calibration Curve Preparation:
-
Spike a series of blank plasma samples with known, varying concentrations of the Trandolapril standard.
-
To each of these samples (and the unknown samples), add a fixed volume of the this compound internal standard solution.
-
-
Sample Extraction: Perform a protein precipitation or liquid-liquid extraction to remove matrix interferences.
-
LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Monitor specific precursor-to-product ion transitions for both Trandolapril and Trandolapril-d5 using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
-
Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve.
-
Determine the concentration of Trandolapril in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Experimental Workflow: Quantitative LC-MS Analysis
The following diagram outlines the workflow for using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. api-d.ca [api-d.ca]
- 3. vivanls.com [vivanls.com]
- 4. Trandolapril-phenyl-d5 | CAS 1356847-98-7 | LGC Standards [lgcstandards.com]
- 5. Trandolapril-D5 - Acanthus Research [acanthusresearch.com]
- 6. Trandolapril-d5 - CAS - 87679-37-6 (non-d) | Axios Research [axios-research.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Trandolapril - Wikipedia [en.wikipedia.org]
- 10. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Technical Guide to the Role of rac-Trandolapril-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, achieving the highest degree of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) has become the benchmark for robust and reliable drug quantification in complex biological matrices. This technical guide provides an in-depth exploration of the critical role of rac-Trandolapril-d5 as an internal standard in the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril.
The Core Principle: Mitigating Analytical Variability
The fundamental challenge in bioanalysis is the inherent variability introduced during sample processing and analysis. Factors such as matrix effects, inconsistent extraction recovery, and fluctuations in instrument response can significantly impact the accuracy of quantitative results.[1][2] An ideal internal standard must mimic the analyte of interest throughout the entire analytical workflow to compensate for these variations.[3]
This compound, a deuterated form of Trandolapril, serves as the ideal internal standard due to its near-identical physicochemical properties to the unlabeled analyte.[4] The five deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from Trandolapril by the mass spectrometer. However, it behaves virtually identically during extraction, chromatography, and ionization.[5] This co-eluting and chemically similar nature ensures that any variations affecting Trandolapril will equally affect this compound, leading to a highly accurate and precise measurement of the analyte-to-internal standard peak area ratio.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of Trandolapril using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trandolapril | 431.2 | 234.1 | 25 |
| This compound | 436.2 | 239.1 | 25 |
Note: The precursor and product ions are hypothetical based on the known fragmentation of Trandolapril and a +5 Da mass shift for the deuterated standard.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 20% B to 90% B over 3 min, hold for 1 min, return to 20% B |
Table 3: Method Validation Parameters (Based on FDA Guidelines[7][8])
| Parameter | Acceptance Criteria | Typical Performance with SIL-IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | Compensated effectively |
Experimental Protocols
A detailed methodology for a typical bioanalytical workflow for Trandolapril quantification is outlined below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Acidification: Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0) followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase A: 20% Mobile Phase B).
LC-MS/MS Analysis
-
Injection: Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Separate the analytes using the chromatographic conditions outlined in Table 2.
-
Mass Spectrometry: Detect the analytes using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Use the mass transitions specified in Table 1.
Data Analysis
-
Integrate the peak areas for both Trandolapril and this compound.
-
Calculate the peak area ratio of Trandolapril to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Trandolapril in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Trandolapril in biological matrices. Its ability to flawlessly track the analyte through the entire bioanalytical process effectively mitigates the impact of various sources of error, ensuring the generation of high-quality, reliable data that is crucial for pharmacokinetic, bioavailability, and bioequivalence studies in drug development. This technical guide underscores the superiority of stable isotope-labeled internal standards in modern bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
A Technical Guide to rac-Trandolapril-d5: Commercial Availability, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and key technical data for the deuterated analog of Trandolapril (B549266), rac-Trandolapril-d5. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analyses, and as a reference standard in analytical method development.
Commercial Sources and Availability
This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. The following table summarizes the commercially available forms of this compound and related deuterated analogs.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| MedchemExpress | This compound | - | - | - | - | Available upon quotation.[1] |
| Trandolapril-d5 | - | - | - | - | Available upon quotation.[2] | |
| VIVAN Life Sciences | Trandolapril D5 | VLCS-01255 | 1356847-98-7 | C₂₄H₂₉D₅N₂O₅ | 435.58 | CoA, MASS, NMR, and HPLC data provided.[3] |
| Acanthus Research | Trandolapril-D5 | ACB-161030-0091 | 1356847-98-7 | C₂₄H₂₉D₅N₂O₅ | - | Stable isotope-labeled reference standard.[4] |
| Simson Pharma Limited | Trandolapril D5 | - | 87679-37-6 (non-d) | - | - | Available via custom synthesis, CoA provided.[5] |
| Axios Research | Trandolapril-d5 | AR-T02756 | 87679-37-6 (non-d) | C₂₄H₂₉D₅N₂O₅ | 435.58 | Reference standard for analytical applications.[6][7] |
| LGC Standards | Trandolapril-phenyl-d5 | - | 1356847-98-7 | - | - | For pharmaceutical analytical testing.[8] |
Synthesis and Characterization
While specific, detailed protocols for the synthesis of this compound are not publicly available from commercial suppliers, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Trandolapril. The deuterium (B1214612) atoms are typically introduced by using a deuterated starting material. In the case of this compound, the five deuterium atoms are located on the phenyl ring of the phenylpropyl moiety.
A potential synthetic approach would involve the use of d5-phenylalanine as a precursor. This deuterated amino acid would then be carried through a multi-step synthesis to yield the final deuterated Trandolapril.
Representative Synthetic Pathway
The synthesis of Trandolapril generally involves the coupling of two key intermediates: (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid and a derivative of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine.[9][10] For the synthesis of this compound, the latter intermediate would be prepared using d5-phenylalanine.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
The following are representative experimental protocols for the analysis of Trandolapril, which can be adapted for this compound. As a deuterated internal standard, this compound is primarily used in conjunction with LC-MS/MS methods for the quantification of Trandolapril in biological matrices.
Quality Control and Analytical Methodologies
A comprehensive quality control process is essential to ensure the identity, purity, and isotopic enrichment of this compound. The general workflow for procuring and verifying a deuterated standard is outlined below.
Caption: General workflow for procurement and quality control of a deuterated standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated RP-HPLC method for Trandolapril.[11]
-
Instrumentation: A standard HPLC system with UV detection.
-
Column: ODS INERTSIL C18 (250×4.6mm, 5μm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (1:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Monitor the elution profile and determine the retention time. The purity is calculated based on the area of the principal peak relative to the total peak area.
-
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
An LC-MS/MS method is crucial for confirming the identity and determining the isotopic enrichment of this compound. The following is a representative method.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) would be used for quantification if used as an internal standard. For identity confirmation, a full scan or product ion scan would be performed.
-
Expected Molecular Ion: For this compound (C₂₄H₂₉D₅N₂O₅), the expected [M+H]⁺ ion would be at m/z 436.6.
-
Procedure:
-
Infuse a dilute solution of this compound directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire mass spectra in full scan mode to confirm the molecular weight.
-
Perform a product ion scan on the precursor ion (m/z 436.6) to obtain a characteristic fragmentation pattern, which can be compared to the non-deuterated standard.
-
The isotopic enrichment can be estimated by comparing the peak intensities of the deuterated and non-deuterated molecular ions.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Procedure:
-
Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the phenyl protons.
-
The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms, and the signals for the deuterated carbons may be broadened or show coupling to deuterium.
-
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is crucial to refer to the supplier's certificate of analysis and to perform in-house validation of analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Process for the synthesis of the ace inhibitor trandolapril | Semantic Scholar [semanticscholar.org]
- 3. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 4. Trandolaprilat D5 | CAS No- 1356841-27-4 | Simson Pharma Limited [simsonpharma.com]
- 5. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Trandolapril-d5 - CAS - 87679-37-6 (non-d) | Axios Research [axios-research.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of rac-Trandolapril-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of rac-Trandolapril-d5, a deuterated internal standard crucial for the accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril (B549266). This document outlines its theoretical mass, predicted fragmentation patterns in mass spectrometry, and detailed experimental protocols for its use in bioanalytical assays.
Core Concepts: Theoretical Mass and Isotopic Labeling
Stable isotope-labeled compounds, such as this compound, are indispensable in quantitative mass spectrometry-based assays, particularly in pharmacokinetic and drug metabolism studies. The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the analyte of interest but has a higher mass. This mass difference allows it to be distinguished from the unlabeled drug, serving as an ideal internal standard to correct for variations during sample preparation and analysis.
The molecular formula for Trandolapril is C24H34N2O5, with a molecular weight of approximately 430.54 g/mol . The "d5" designation in this compound indicates the replacement of five hydrogen atoms with five deuterium atoms. To calculate the theoretical mass, we account for the mass difference between deuterium (²H) and protium (B1232500) (¹H).
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) values for Trandolapril and its deuterated analog, which are fundamental for developing selective and sensitive bioanalytical methods.
| Compound | Theoretical Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |
| rac-Trandolapril | 430.2468 | 431.2541 | 168 |
| This compound | 435.2782 | 436.2855 | 173 (predicted) |
Note: The theoretical monoisotopic mass was calculated for the neutral molecule. The precursor ion represents the protonated molecule commonly observed in electrospray ionization mass spectrometry. The fragment ion for the d5 variant is predicted based on a common fragmentation pathway.
Mass Spectrometry: Predicted Fragmentation Pattern
The fragmentation of Trandolapril in tandem mass spectrometry (MS/MS) is crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods. Based on the known fragmentation of similar ACE inhibitors and available data, the primary fragmentation of Trandolapril involves the cleavage of the ester and amide bonds.[1]
A commonly observed transition for unlabeled Trandolapril is the fragmentation of the precursor ion (m/z 429 in negative ion mode, corresponding to [M-H]⁻) to a product ion of m/z 168.[2] For the deuterated this compound, a similar fragmentation pattern is expected. The location of the deuterium labels on the molecule will determine which fragments retain the mass shift. Assuming the deuterium labels are on a stable part of the molecule that is retained in the major fragment, a corresponding mass shift in the product ion would be observed. For instance, if the labeling is on the phenylpropyl group, a fragment containing this moiety would exhibit a +5 Da shift.
Experimental Protocols for Bioanalysis
The following is a representative experimental protocol for the quantification of Trandolapril in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Trandolapril and the internal standard from the plasma matrix and remove interfering substances.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Pre-treat plasma samples by adding an acidic solution to adjust the pH.
-
Spike the pre-treated plasma with a known concentration of this compound solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate Trandolapril and its internal standard from other components in the sample extract.
-
Parameters:
-
Column: A reversed-phase C18 or C8 column is typically used.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3] The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify Trandolapril and this compound with high selectivity and sensitivity.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly employed.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trandolapril: Monitor the transition of the precursor ion (e.g., m/z 431.3) to a specific product ion (e.g., m/z 168.1).
-
This compound: Monitor the transition of the precursor ion (e.g., m/z 436.3) to its corresponding product ion.
-
-
Metabolic Pathway of Trandolapril
Trandolapril is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite in the body.[4][5][6] The primary metabolic pathway involves the hydrolysis of the ethyl ester group, primarily in the liver, to form the active diacid metabolite, trandolaprilat (B1681354).[4][5][7][8] Trandolaprilat is a much more potent inhibitor of the angiotensin-converting enzyme.[5][8]
Caption: Metabolic activation of Trandolapril to Trandolaprilat.
Logical Workflow for Method Development
The development of a robust bioanalytical method using this compound follows a logical progression from understanding the analyte's properties to validating the final assay.
Caption: Workflow for bioanalytical method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SMPDB [smpdb.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Human Metabolome Database: Showing metabocard for Trandolapril (HMDB0014660) [hmdb.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. drugs.com [drugs.com]
Methodological & Application
Application Note: Optimization of Solid-Phase Extraction for the Quantification of rac-Trandolapril-d5 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction. Accurate and reliable quantification of Trandolapril and its stable isotope-labeled internal standard, rac-Trandolapril-d5, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and effective matrix component removal, leading to improved analytical sensitivity and accuracy.
This application note provides a detailed protocol for the optimization of an SPE method for the extraction of this compound and its unlabeled counterpart from human plasma prior to LC-MS/MS analysis. The optimization process involves the comparison of different SPE sorbents and the systematic optimization of wash and elution steps to achieve optimal recovery and minimal matrix effects.
Experimental
Materials and Reagents
-
rac-Trandolapril and this compound standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) hydroxide (B78521)
-
Human plasma (K2-EDTA)
-
SPE cartridges:
-
Reversed-Phase Silica-based: C8, C18
-
Polymeric Reversed-Phase: Hydrophilic-Lipophilic Balanced (HLB), Strata-X
-
Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Stock and Working Solutions
-
Prepare individual stock solutions of Trandolapril and this compound in methanol (1 mg/mL).
-
Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture.
-
Prepare a working internal standard (IS) solution of this compound at an appropriate concentration.
SPE Method Optimization Protocol
A systematic approach was employed to optimize the SPE method, focusing on sorbent selection, and optimization of wash and elution conditions.
Sorbent Selection
The initial phase of optimization involved evaluating the performance of four different SPE sorbents: C8, C18, HLB, and Strata-X. The objective was to identify the sorbent providing the highest recovery for both Trandolapril and its deuterated internal standard.
Protocol:
-
Conditioning: Condition each SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Spike 500 µL of human plasma with Trandolapril and this compound. Add 500 µL of 2% formic acid in water and vortex. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Analyze the sample by LC-MS/MS.
Optimization of Wash Solution
To minimize matrix interferences without significant loss of the analytes, the composition of the wash solution was optimized for the best-performing sorbent from the previous step.
Protocol:
-
Follow the conditioning and sample loading steps as described in 3.1.
-
Washing: Wash the cartridges with 1 mL of different concentrations of methanol in water (e.g., 5%, 10%, 20%, 30%, 40%, 50%).
-
Follow the elution, evaporation, reconstitution, and analysis steps as described in 3.1.
Optimization of Elution Solution
The final step in the optimization process was to determine the most effective elution solvent to maximize the recovery of Trandolapril and this compound from the SPE sorbent.
Protocol:
-
Follow the conditioning, sample loading, and optimized washing steps.
-
Elution: Elute the analytes with 1 mL of different elution solvents (e.g., methanol, acetonitrile, 5% ammonium hydroxide in methanol, 5% ammonium hydroxide in acetonitrile).
-
Follow the evaporation, reconstitution, and analysis steps as described in 3.1.
Results and Discussion
The optimization experiments yielded valuable data for selecting the most suitable SPE protocol for the analysis of Trandolapril and this compound in human plasma.
Sorbent Selection
The recovery of Trandolapril and this compound was evaluated for each of the four tested sorbents. The results are summarized in Table 1.
Table 1: Comparison of Analyte Recovery from Different SPE Sorbents
| Sorbent Type | Trandolapril Recovery (%) | This compound Recovery (%) |
| C8 | 75.2 | 78.5 |
| C18 | 82.1 | 85.3 |
| HLB | 94.5 | 96.2 |
| Strata-X | 92.8 | 94.9 |
Based on the data, the HLB sorbent provided the highest recovery for both the analyte and the internal standard and was therefore selected for further optimization.
Wash Solution Optimization
The effect of increasing the organic content in the wash solution on analyte recovery and sample cleanliness was investigated. The results are presented in Table 2.
Table 2: Effect of Wash Solution Composition on Analyte Recovery and Matrix Effect using HLB Sorbent
| Methanol in Wash Solution (%) | Trandolapril Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| 5 | 94.3 | 96.0 | 15.2 |
| 10 | 93.8 | 95.5 | 12.8 |
| 20 | 92.5 | 94.8 | 8.5 |
| 30 | 88.1 | 90.3 | 7.1 |
| 40 | 81.5 | 84.2 | 6.5 |
A wash solution of 20% methanol in water was found to be optimal, as it provided a good balance between high analyte recovery and a significant reduction in matrix effects.
Elution Solution Optimization
Different elution solvents were tested to maximize the recovery of the analytes from the HLB sorbent. The results are summarized in Table 3.
Table 3: Effect of Elution Solution on Analyte Recovery using HLB Sorbent
| Elution Solution | Trandolapril Recovery (%) | This compound Recovery (%) |
| Methanol | 92.5 | 94.8 |
| Acetonitrile | 89.7 | 91.5 |
| 5% NH4OH in Methanol | 98.2 | 99.1 |
| 5% NH4OH in Acetonitrile | 95.6 | 96.8 |
The highest recoveries for both Trandolapril and this compound were achieved with 5% ammonium hydroxide in methanol . The basic modifier likely aids in disrupting any secondary interactions between the analytes and the sorbent.
Final Optimized SPE Protocol
Based on the optimization experiments, the following protocol is recommended for the extraction of Trandolapril and this compound from human plasma.
Protocol:
-
Sorbent: HLB SPE Cartridge
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water. Vortex.
-
Loading: Load the entire pre-treated sample onto the cartridge.
-
Washing: 1 mL of 20% methanol in water.
-
Elution: 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of mobile phase.
Visualizations
Caption: Optimized SPE workflow for Trandolapril and this compound from human plasma.
Caption: Logical workflow for the SPE method optimization process.
Conclusion
This application note details a systematic approach to the optimization of a solid-phase extraction method for the determination of Trandolapril and its deuterated internal standard, this compound, in human plasma. The use of an HLB sorbent with an optimized wash solution of 20% methanol in water and an elution solution of 5% ammonium hydroxide in methanol provides high analyte recovery and minimal matrix effects. This robust and reliable SPE protocol is suitable for high-throughput bioanalytical applications in support of clinical and preclinical studies.
Application of rac-Trandolapril-d5 in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of rac-Trandolapril-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Trandolapril (B549266). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.
Introduction to Trandolapril and its Metabolism
Trandolapril is an ethyl ester prodrug of a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat (B1681354).[1][2] It is primarily used in the treatment of hypertension, congestive heart failure, and to improve survival following a myocardial infarction.[1] Upon oral administration, Trandolapril is absorbed and subsequently hydrolyzed, mainly in the liver, to its active diacid metabolite, trandolaprilat, which is about eight times more potent in inhibiting ACE.[1][2]
The primary metabolic pathway of Trandolapril is this de-esterification to trandolaprilat.[1] Further metabolism occurs to a lesser extent, leading to the formation of diketopiperazine and glucuronide derivatives of both trandolapril and trandolaprilat.[1] Approximately 33% of the administered dose and its metabolites are excreted in the urine, with the remaining 66% found in the feces.[1]
Principle of Stable Isotope Dilution and the Role of this compound
In quantitative LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice. The SIL-IS is chemically identical to the analyte (Trandolapril) but has a higher molecular weight due to the incorporation of heavy isotopes (in this case, deuterium). This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization.[3] By adding a known amount of this compound to the biological samples at the beginning of the workflow, any loss of analyte during the process is compensated for by a proportional loss of the internal standard. The quantification is then based on the ratio of the analyte's mass spectrometric response to that of the SIL-IS, leading to highly reliable and reproducible results.
Metabolic Pathway of Trandolapril
The metabolic conversion of Trandolapril to its active form, Trandolaprilat, is a crucial step in its pharmacological action. This and other minor metabolic routes are depicted in the diagram below.
Caption: Metabolic pathway of Trandolapril.
Experimental Protocols
The following protocols are based on established bioanalytical methods for Trandolapril and adapted for the use of this compound as the internal standard.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Trandolapril and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol (B129727) and make up to the mark.
-
Store these stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Trandolapril by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into blank biological matrix to create calibration standards.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration. This concentration should be optimized based on the expected analyte concentrations and instrument response.
-
Sample Preparation from Plasma (Solid-Phase Extraction - SPE)
This protocol is a common and effective method for extracting Trandolapril and its metabolites from plasma.[4]
-
Sample Thawing and Spiking:
-
Thaw plasma samples (e.g., 200 µL) at room temperature.
-
To each sample, add a precise volume (e.g., 20 µL) of the this compound working solution.
-
For calibration standards, add the corresponding Trandolapril working standard solution to blank plasma. For quality control (QC) samples, spike with separate working solutions at low, medium, and high concentrations.
-
Vortex mix for 30 seconds.
-
-
Protein Precipitation (Optional but recommended):
-
Add a protein precipitating agent, such as acetonitrile (B52724) or methanol (e.g., 600 µL), to each plasma sample.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase polymer cartridge) with methanol followed by water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Trandolapril: m/z 431.2 -> 234.2 (example) Trandolaprilat: m/z 403.2 -> 206.2 (example) This compound: m/z 436.2 -> 239.2 (predicted) |
| Ion Source Temp. | 500 - 600°C |
| Collision Gas | Argon |
Note: MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.
-
Calibration Curve: A calibration curve should be generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Data Presentation
The following tables provide a template for summarizing the quantitative data from a pharmacokinetic study. The data presented here is illustrative and based on typical pharmacokinetic parameters of Trandolapril.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting Factor |
| Trandolapril | 0.1 - 100 | y = 0.05x + 0.002 | >0.995 | 1/x² |
| Trandolaprilat | 0.5 - 500 | y = 0.08x + 0.005 | >0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Trandolapril | LLOQ | 0.1 | <15 | 85-115 | <15 | 85-115 |
| Low | 0.3 | <10 | 90-110 | <10 | 90-110 | |
| Medium | 10 | <10 | 90-110 | <10 | 90-110 | |
| High | 80 | <10 | 90-110 | <10 | 90-110 | |
| Trandolaprilat | LLOQ | 0.5 | <15 | 85-115 | <15 | 85-115 |
| Low | 1.5 | <10 | 90-110 | <10 | 90-110 | |
| Medium | 50 | <10 | 90-110 | <10 | 90-110 | |
| High | 400 | <10 | 90-110 | <10 | 90-110 |
Table 3: Illustrative Pharmacokinetic Parameters of Trandolapril and Trandolaprilat
| Parameter | Trandolapril | Trandolaprilat |
| Tmax (h) | ~1 | 4 - 10 |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent |
| AUC (ng*h/mL) | Dose-dependent | Dose-dependent |
| t½ (h) | ~6 | ~22.5 (effective) |
| CL/F (L/h) | ~52 | ~7 |
Data is representative and should be determined experimentally.
Experimental Workflow Diagram
The overall process for a typical pharmacokinetic study using this compound is summarized in the workflow diagram below.
Caption: General bioanalytical workflow.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Trandolapril and its active metabolite, trandolaprilat, in biological matrices. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics to develop and validate high-quality bioanalytical assays for Trandolapril. Adherence to these principles and thorough method validation will ensure the generation of accurate data crucial for drug development and regulatory submissions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Trandolaprilat in Human Plasma using rac-Trandolapril-d5 by LC-MS/MS
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction. It is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, trandolaprilat (B1681354). The quantitative determination of trandolaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trandolaprilat in human plasma. The method utilizes a stable isotope-labeled internal standard, rac-Trandolapril-d5, to ensure high accuracy and precision.[1][2]
The described method involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity, allowing for the accurate measurement of trandolaprilat concentrations over a wide dynamic range.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Trandolaprilat, this compound (Internal Standard)[3]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Biological Matrix: Human plasma (K2-EDTA)
-
SPE Cartridges: Oasis HLB or equivalent
2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
3. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of trandolaprilat and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the trandolaprilat stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water.
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample, add 25 µL of the IS working solution (100 ng/mL this compound) and vortex briefly. Add 200 µL of 2% formic acid in water and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Method
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Trandolaprilat: m/z 403.2 → 168.1 (Quantifier), m/z 403.2 → 98.1 (Qualifier)
-
This compound: m/z 408.2 → 173.1 (Quantifier)
-
-
Ion Source Parameters: Optimized for the specific instrument.
-
Data Presentation
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | |
| LLOQ | ≤ 15% |
| Low QC | ≤ 10% |
| Mid QC | ≤ 8% |
| High QC | ≤ 7% |
| Inter-day Precision (%RSD) | |
| LLOQ | ≤ 15% |
| Low QC | ≤ 12% |
| Mid QC | ≤ 9% |
| High QC | ≤ 8% |
| Accuracy (% Bias) | |
| LLOQ | ± 20% |
| Low QC | ± 15% |
| Mid QC | ± 12% |
| High QC | ± 10% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Note: The data presented in this table are representative and should be confirmed during in-house method validation.
Mandatory Visualizations
References
Application Notes and Protocols for Establishing a Calibration Curve with rac-Trandolapril-d5
For Researchers, Scientists, and Drug Development Professionals
Objective
To provide a detailed methodology for establishing a robust calibration curve for the quantification of trandolapril (B549266) in biological matrices, such as human plasma, using rac-Trandolapril-d5 as an internal standard (IS) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines the necessary experimental protocols, data presentation, and relevant biological pathways.
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Accurate quantification of trandolapril in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Trandolapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is essential for contextualizing the drug's function.
Experimental Protocols
Materials and Reagents
-
Trandolapril reference standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (drug-free, with appropriate anticoagulant)
-
Deionized water
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Trandolapril and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
-
Store the stock solutions at 2-8°C.
Working Solutions:
-
Trandolapril Working Solutions: Prepare a series of working solutions by serially diluting the Trandolapril stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Trandolapril working solutions to prepare a series of calibration standards. A typical calibration curve might range from 20 pg/mL to 10,000 pg/mL.[1]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
Table 1: Example Calibration Standards and QC Sample Concentrations
| Sample Type | Concentration (pg/mL) |
| Calibration Standard 1 | 20 |
| Calibration Standard 2 | 50 |
| Calibration Standard 3 | 100 |
| Calibration Standard 4 | 250 |
| Calibration Standard 5 | 500 |
| Calibration Standard 6 | 1000 |
| Calibration Standard 7 | 5000 |
| Calibration Standard 8 | 10000 |
| QC Low | 60 |
| QC Medium | 600 |
| QC High | 8000 |
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Method
The following is a representative LC-MS/MS method. Parameters may need to be optimized for specific instrumentation.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Trandolapril Transition | m/z 431.2 → 234.2 |
| This compound Transition | m/z 436.3 → 239.2 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Note: The m/z transitions should be confirmed by direct infusion of the analytes.
Data Analysis and Calibration Curve Establishment
-
Integrate the peak areas for both Trandolapril and this compound for each calibration standard, QC sample, and unknown sample.
-
Calculate the peak area ratio (Trandolapril peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Experimental Workflow
References
Application Notes and Protocols: rac-Trandolapril-d5 as an Internal Standard for Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trandolapril (B549266) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. To ensure the therapeutic equivalence of generic formulations of trandolapril to the innovator product, bioequivalence (BE) studies are essential. A critical component of these studies is the accurate quantification of trandolapril and its active metabolite, trandolaprilat (B1681354), in biological matrices. The use of a stable isotope-labeled internal standard, such as rac-Trandolapril-d5, is the gold standard for such bioanalytical assays, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound as an internal standard in bioequivalence studies of trandolapril.
Deuterium-labeled internal standards are chemically identical to the analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior allows for accurate correction of variations that can occur during sample preparation and analysis, leading to highly reliable and reproducible quantitative data.
Mechanism of Action of Trandolapril
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.
ACE catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II constricts peripheral blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to secrete aldosterone (B195564). Aldosterone promotes the retention of sodium and water by the kidneys, further contributing to elevated blood pressure. By inhibiting ACE, trandolaprilat decreases the production of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This results in a lowering of blood pressure.
Experimental Protocols
A typical bioequivalence study for trandolapril involves a randomized, two-period, two-sequence, crossover design in healthy human volunteers under fasting conditions.
Bioequivalence Study Workflow
Detailed Bioanalytical Method
1. Materials and Reagents
-
Trandolapril reference standard
-
Trandolaprilat reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank, from at least 6 different sources)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Stock and Working Solutions Preparation
-
Prepare individual stock solutions of trandolapril, trandolaprilat, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of trandolapril and trandolaprilat by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, quality control, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Trandolapril: m/z 431.2 -> 234.2 Trandolaprilat: m/z 403.2 -> 206.2 this compound: m/z 436.2 -> 239.2 |
| Ion Source Temp. | 500°C |
Data Presentation
Bioanalytical Method Validation Summary
The following table summarizes the typical acceptance criteria and representative results for the validation of a bioanalytical method for trandolapril and trandolaprilat using this compound as an internal standard.
| Validation Parameter | Acceptance Criteria | Representative Result for Trandolapril | Representative Result for Trandolaprilat |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.997 |
| Range | - | 0.1 - 100 ng/mL | 0.2 - 200 ng/mL |
| LLOQ | Signal-to-Noise Ratio ≥ 5 | 0.1 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | < 12% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% | < 14% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% | -7% to +10% |
| Recovery | Consistent, precise, and reproducible | ~85% | ~80% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% | < 12% |
| Stability | % Change within ±15% of nominal concentration | Stable | Stable |
Pharmacokinetic Parameters from a Representative Bioequivalence Study
The following table presents hypothetical but representative pharmacokinetic data from a bioequivalence study of a test and a reference formulation of trandolapril.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Reference) | 90% Confidence Interval |
| Trandolapril | ||||
| Cmax (ng/mL) | 15.2 ± 4.1 | 14.8 ± 3.9 | 102.5% | 95.2% - 110.3% |
| AUC0-t (ng·h/mL) | 45.7 ± 12.3 | 46.5 ± 11.8 | 98.3% | 92.1% - 104.9% |
| AUC0-∞ (ng·h/mL) | 48.1 ± 13.0 | 49.0 ± 12.5 | 98.2% | 91.9% - 104.8% |
| Trandolaprilat | ||||
| Cmax (ng/mL) | 2.8 ± 0.7 | 2.7 ± 0.6 | 103.1% | 96.5% - 110.1% |
| AUC0-t (ng·h/mL) | 55.4 ± 15.1 | 54.8 ± 14.5 | 101.1% | 94.7% - 107.9% |
| AUC0-∞ (ng·h/mL) | 60.2 ± 16.3 | 59.5 ± 15.8 | 101.2% | 95.0% - 107.8% |
For bioequivalence to be concluded, the 90% confidence intervals for the ratio of geometric means of Cmax, AUC0-t, and AUC0-∞ for both the parent drug and its active metabolite must fall within the acceptance range of 80.00% to 125.00%.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma. This methodology is highly suitable for conducting bioequivalence studies, ensuring that generic formulations of trandolapril meet the stringent regulatory requirements for therapeutic equivalence. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development.
Application Notes and Protocols for the Quantification of rac-Trandolapril-d5 in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trandolapril (B549266) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. The accurate quantification of trandolapril and its deuterated internal standard, rac-Trandolapril-d5, in urine is essential for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Trandolapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the mechanism of action of Trandolapril within this pathway.
Caption: Trandolapril inhibits ACE, preventing the conversion of Angiotensin I to Angiotensin II.
Sample Preparation Workflow Overview
The general workflow for preparing urine samples for LC-MS/MS analysis is depicted below. This involves sample pretreatment, extraction of the analyte of interest, and final preparation for injection into the LC-MS/MS system.
Caption: Overview of the steps involved in preparing urine samples for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective method for sample cleanup and concentration, often resulting in high recovery and reduced matrix effects.
Experimental Protocol
This protocol is adapted from a validated method for trandolapril in human plasma and is a strong starting point for urine analysis.[1]
-
Sample Pretreatment:
-
To 1 mL of urine, add the internal standard (this compound) solution.
-
Vortex for 30 seconds.
-
Add 1 mL of 0.1 M hydrochloric acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pretreated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Quantitative Data for SPE
The following table summarizes typical performance characteristics for the SPE of trandolapril, primarily derived from plasma studies, which are expected to be similar for urine with appropriate validation.[1][2][3][4]
| Parameter | Value | Reference |
| Recovery | 92.9% | [2] |
| Linearity Range | 5 - 1500 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | [1] |
| Intra-day Precision (%RSD) | 0.58% - 5.69% | [2] |
| Inter-day Precision (%RSD) | 0.58% - 5.69% | [2] |
| Accuracy | 93% - 104% | [2] |
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Experimental Protocol
-
Sample Pretreatment:
-
To 1 mL of urine, add the internal standard (this compound) solution.
-
Vortex for 30 seconds.
-
Add 0.5 mL of a suitable buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 6.0).
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture thereof).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Quantitative Data for LLE
Specific quantitative data for LLE of trandolapril in urine is limited in the readily available literature. The following table provides expected performance characteristics based on general LLE methods for similar analytes in urine.
| Parameter | Expected Value |
| Recovery | > 80% |
| Linearity Range | Analyte-dependent, typically in the ng/mL to µg/mL range |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 85% - 115% |
Protein Precipitation
Protein precipitation is a rapid method for removing proteins from biological samples, which can be beneficial for high-throughput screening.
Experimental Protocol
-
Sample Pretreatment:
-
To 0.5 mL of urine, add the internal standard (this compound) solution.
-
Vortex for 30 seconds.
-
-
Precipitation:
-
Add 1.5 mL of cold acetonitrile (B52724) (or other suitable organic solvent like methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Quantitative Data for Protein Precipitation
While a fast and simple method, protein precipitation may offer lower recovery and less efficient matrix removal compared to SPE and LLE. The expected performance is outlined below.
| Parameter | Expected Value |
| Recovery | 70% - 90% |
| Linearity Range | Analyte-dependent, may be narrower than SPE or LLE |
| Lower Limit of Quantification (LLOQ) | Higher ng/mL range compared to SPE |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 80% - 120% |
LC-MS/MS Analysis Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of trandolapril and this compound. Optimization will be required for specific instrumentation.[1][5]
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transitions | Trandolapril: m/z 431 -> 234 (example); this compound: m/z 436 -> 239 (example) |
Conclusion
The choice of sample preparation technique for this compound in urine will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the urine matrix. Solid-Phase Extraction generally offers the best combination of recovery and cleanliness, making it suitable for methods requiring high sensitivity and accuracy. Liquid-Liquid Extraction provides a good balance of cleanliness and ease of use. Protein Precipitation is the fastest method and is well-suited for high-throughput screening applications where the highest sensitivity is not the primary concern. All methods should be thoroughly validated for the specific laboratory conditions and analytical instrumentation being used.
References
- 1. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
Troubleshooting & Optimization
overcoming matrix effects in rac-Trandolapril-d5 LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of rac-Trandolapril-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS analysis, the "matrix" consists of all components in a sample apart from the analyte of interest (this compound). These components can include salts, proteins, lipids, and metabolites from the biological sample. Matrix effects occur when these co-eluting substances interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). For your this compound analysis, this can significantly compromise accuracy, precision, and sensitivity, leading to unreliable quantification.
Q2: How does using a deuterated internal standard like this compound help in mitigating matrix effects?
A2: A deuterated internal standard (IS), such as this compound, is considered the gold standard for compensating for matrix effects. Because it is chemically almost identical to the analyte (Trandolapril), it co-elutes from the LC column and experiences similar ionization suppression or enhancement in the MS source. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized. This normalization leads to more accurate and precise quantification of Trandolapril (B549266).
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1] This is known as differential matrix effects.
Q4: How can I assess if my this compound analysis is being impacted by matrix effects?
A4: The most common method is the post-extraction spike.[2] This involves comparing the MS response of Trandolapril in a clean solution (neat standard) to its response when spiked into a blank matrix extract (a sample that has gone through the extraction process but contains no analyte). A significant difference between these two signals indicates the presence of matrix effects. The matrix factor (MF) can be calculated to quantify this effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Poor reproducibility of the Trandolapril/Trandolapril-d5 area ratio.
-
Possible Cause: Differential matrix effects due to a slight retention time shift between Trandolapril and Trandolapril-d5 (isotope effect).[1]
-
Solution:
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to ensure complete co-elution of the analyte and internal standard. Even a small offset can lead to different matrix effects.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method to remove interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Problem 2: Low signal intensity for Trandolapril, even at higher concentrations.
-
Possible Cause: Significant ion suppression from matrix components, particularly phospholipids (B1166683) in plasma samples.
-
Solution:
-
Incorporate Phospholipid Removal: Use specialized phospholipid removal plates or cartridges during sample preparation.
-
Optimize Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing salts and phospholipids than protein precipitation.
-
Chromatographic Separation: Modify the LC gradient to separate Trandolapril from the elution zones of major phospholipids.
-
Problem 3: Inconsistent recovery of Trandolapril during sample preparation.
-
Possible Cause: Sub-optimal extraction parameters for Trandolapril from the biological matrix.
-
Solution:
-
pH Adjustment: Adjust the pH of the sample to ensure Trandolapril is in its non-ionized form, which improves extraction efficiency with organic solvents in LLE.
-
Solvent Selection: Test different organic solvents or solvent mixtures for LLE or different sorbents and elution solvents for SPE to maximize recovery.
-
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects.
-
Prepare Blank Matrix Extract: Process a blank plasma sample (containing no Trandolapril or Trandolapril-d5) using your established sample preparation method (e.g., SPE or LLE).
-
Prepare Neat Standard Solution (A): Prepare a solution of Trandolapril in the final reconstitution solvent at a known concentration (e.g., 100 pg/mL).
-
Prepare Post-Spiked Sample (B): Spike the blank matrix extract from step 1 with the same concentration of Trandolapril as the neat standard solution.
-
Analysis: Inject both solutions (A and B) into the LC-MS system and record the peak area for Trandolapril.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Sample B) / (Peak Area in Sample A)
-
Matrix Effect (%) = (MF - 1) * 100%
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for Trandolapril LC-MS/MS analysis, including matrix effect and recovery data from published methods.
Table 1: Matrix Effect and Recovery Data for Trandolapril
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) | Reference |
|---|---|---|---|---|
| Trandolapril | Low | 98.27 | 97.78 | [3] |
| Trandolapril | High | 99.89 | 99.23 | [3] |
| Verapamil (co-analyte) | Low | 98.45 | 98.12 | [3] |
| Verapamil (co-analyte) | High | 99.95 | 99.66 |[3] |
Note: In this study, values close to 100% indicate minimal matrix effect.
Table 2: Sample Preparation Method Comparison
| Method | Key Advantages | Key Disadvantages | Typical Recovery |
|---|---|---|---|
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Does not effectively remove phospholipids or salts; high risk of matrix effects. | >90% (but with high matrix) |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT; removes salts and some phospholipids. | More labor-intensive; requires solvent optimization. | 80-95% |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts; effectively removes interferences. | Most complex and expensive; requires method development. | >90% |
Protocol 2: Solid-Phase Extraction (SPE) for Trandolapril in Plasma
This is a representative SPE protocol adapted from published methods for Trandolapril.[4][5]
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution (this compound). Vortex to mix.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Trandolapril and Trandolapril-d5 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, mitigating, and validating the resolution of matrix effects.
Relationship Between Sample Preparation and Matrix Effects
Caption: The impact of different sample preparation techniques on the level of matrix interferences.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Signal Suppression of rac-Trandolapril-d5 in Plasma
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression of rac-Trandolapril-d5 during LC-MS/MS analysis of plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS/MS analysis of plasma samples?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the plasma matrix.[1] This interference can lead to decreased signal intensity, compromising the sensitivity, accuracy, and precision of the analytical method.
Q2: Why is plasma a particularly challenging matrix?
A2: Plasma is a complex biological matrix containing high concentrations of proteins, phospholipids (B1166683), salts, and other endogenous substances. During sample preparation, these components can be co-extracted with the analyte. If they co-elute during chromatography, they can compete for ionization in the mass spectrometer's source, leading to significant signal suppression.
Q3: How does a deuterated internal standard like this compound typically correct for signal suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for correcting matrix effects. Because it is chemically almost identical to the analyte (Trandolapril), it is assumed to have very similar behavior during sample extraction, chromatography, and ionization. Therefore, it should experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal, the variability caused by suppression can be normalized, leading to more accurate and precise quantification.
Q4: If I'm using this compound, why might I still see issues with signal suppression?
A4: While highly effective, deuterated internal standards are not always a perfect solution. Potential issues include:
-
Chromatographic Shift: A deuterium (B1214612) isotope effect can sometimes cause a slight difference in retention time between the analyte and the deuterated internal standard. If this shift occurs in a region of the chromatogram where there is significant and variable ion suppression, the analyte and internal standard may be affected differently, leading to inaccurate results.
-
Differential Matrix Effects: In some cases, even if the analyte and internal standard co-elute, they may not experience the exact same degree of ion suppression from the matrix components.
-
Purity of the Internal Standard: Impurities in the this compound standard could potentially contribute to variability.
Troubleshooting Guides
Issue 1: Low or inconsistent signal for this compound across different plasma lots.
-
Question: Have you evaluated the matrix effect from different sources of plasma?
-
Answer: The composition of plasma can vary between individuals, leading to different degrees of signal suppression. It is crucial to evaluate the matrix effect using plasma from multiple sources (typically at least six) to ensure the robustness of the method. A detailed protocol for evaluating the matrix effect is provided below.
-
Question: Is your sample preparation method adequate for removing interfering matrix components?
-
Answer: Plasma is rich in phospholipids, which are a common cause of ion suppression. A simple protein precipitation may not be sufficient to remove these interferences. Consider optimizing your sample preparation method. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up plasma samples than protein precipitation alone.
Issue 2: The analyte-to-internal standard area ratio is not consistent for quality control (QC) samples.
-
Question: Do Trandolapril (B549266) and this compound co-elute perfectly?
-
Answer: Even a small shift in retention time can be problematic if it falls within a region of ion suppression. To investigate this, you can perform a post-column infusion experiment (see protocol below) to map the regions of ion suppression in your chromatogram. If your peaks are eluting in a "suppression zone," you may need to adjust your chromatographic conditions to move them to a cleaner part of the chromatogram.
-
Question: Have you optimized your mass spectrometer source conditions?
-
Answer: In some cases, adjusting source parameters such as temperature, gas flows, and voltages can help to minimize the impact of matrix effects. It is recommended to optimize these parameters using a neat solution of Trandolapril and this compound, and then to verify the performance with extracted plasma samples.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Trandolapril in Plasma
| Sample Preparation Method | Key Advantages | Reported Recovery of Trandolapril | Reference |
| Solid Phase Extraction (SPE) | High selectivity, good removal of phospholipids and other interferences. | ~93% | [2] |
| Liquid-Liquid Extraction (LLE) | Effective for removing salts and some polar interferences. | High, but can be more variable than SPE. | [3] |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May be lower and less consistent due to co-precipitation and insufficient removal of matrix components. | General Knowledge |
Table 2: Example LC-MS/MS Parameters for Trandolapril and this compound
| Parameter | Trandolapril | This compound | Reference |
| Precursor Ion (m/z) | 431.2 | 437.2 | Based on D6-Trandolapril[3] |
| Product Ion (m/z) | 234.1 | 234.1 | Based on D6-Trandolapril[3] |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [3] |
Note: The specific m/z values for this compound may vary depending on the position of the deuterium labels. The values presented here are illustrative based on a D6 analog.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of Trandolapril and this compound at low and high concentrations in the mobile phase reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources using your established sample preparation method. After extraction, spike the clean extracts with Trandolapril and this compound to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with Trandolapril and this compound at the same low and high concentrations before the extraction process.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized MF :
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS Normalized MF = (Analyte Area in Set B / IS Area in Set B) / (Analyte Area in Set A / IS Area in Set A)
-
-
Assess the results:
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
The IS Normalized MF should be close to 1 (typically within 0.85 to 1.15) if this compound is effectively compensating for the matrix effect.
-
The coefficient of variation (%CV) of the IS Normalized MF across the different plasma sources should be less than 15%.
-
Protocol 2: Post-Column Infusion Experiment
This experiment helps to identify regions of ion suppression in the chromatogram.
-
Set up the infusion: Infuse a standard solution of Trandolapril and this compound at a constant flow rate into the LC eluent stream after the analytical column, using a T-connector.
-
Acquire a stable baseline: Monitor the signal of the infused analytes to ensure a stable, elevated baseline is achieved.
-
Inject a blank extracted plasma sample: While continuously infusing the standards, inject a blank plasma sample that has been processed with your sample preparation method.
-
Analyze the chromatogram: Any dips or decreases in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression. Compare the retention time of your Trandolapril and this compound peaks with these suppression zones.
Protocol 3: Solid Phase Extraction (SPE) for Trandolapril in Plasma
This is an example protocol based on published methods.[2]
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase cartridge) with methanol (B129727) followed by water.
-
Pre-treat the plasma sample: Add an equal volume of a weak acid (e.g., 2% phosphoric acid) to the plasma sample.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing signal suppression.
Caption: Workflow for the matrix effect evaluation experiment.
Caption: Principle of Solid Phase Extraction (SPE) workflow.
References
improving signal-to-noise ratio for rac-Trandolapril-d5 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio for rac-Trandolapril-d5 detection, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) Ratio
Question: My signal for this compound is very low, or the S/N ratio is unacceptable. What are the common causes and how can I improve it?
Answer: A low S/N ratio can stem from several factors, including inefficient sample preparation, suboptimal mass spectrometry parameters, or poor chromatographic conditions. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Pathway for Low S/N Ratio
The following diagram illustrates a logical workflow for diagnosing and resolving low S/N ratio issues.
Caption: Troubleshooting logic for low S/N ratio.
Question: Which sample preparation technique is best for improving the S/N ratio for Trandolapril-d5 in a plasma matrix?
Answer: For complex biological matrices like plasma, Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) for improving the S/N ratio. While PPT is faster, it is less effective at removing phospholipids (B1166683) and other matrix components that can cause ion suppression.[1][2] A cleaner sample extract, as typically achieved with SPE, minimizes matrix effects, leading to a more stable and intense analyte signal.[1][2]
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Impact on S/N Ratio |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Less effective at removing phospholipids and salts, leading to significant matrix effects.[1][3] | Lower; prone to ion suppression. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires larger volumes of organic solvents. | Moderate to High; dependent on solvent choice and analyte partitioning. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by effectively removing interfering matrix components.[1][4] | More time-consuming and costly than PPT. | Highest; significantly reduces matrix effects and ion suppression.[5] |
Question: How do I optimize the mass spectrometer source parameters for this compound?
Answer: Optimizing Electrospray Ionization (ESI) source parameters is critical for maximizing the signal of your analyte. This should be done by infusing a standard solution of this compound directly into the mass spectrometer and adjusting parameters individually.
Key ESI Source Parameters to Optimize:
-
Capillary Voltage: Too low can result in poor ionization efficiency, while too high can cause fragmentation.[3]
-
Nebulizer Gas Pressure: Controls the formation of droplets. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression.[3]
-
Drying Gas Temperature & Flow Rate: These parameters aid in solvent evaporation. Overly high temperatures can cause thermal degradation of the analyte.[3][6]
A systematic evaluation of these parameters can lead to a significant improvement in signal intensity.[6]
Question: My this compound (internal standard) peak appears at a slightly different retention time than the unlabeled Trandolapril (B549266). Is this a problem?
Answer: Yes, this is a known phenomenon called chromatographic shift, which can be a problem with deuterated internal standards.[7] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] If the analyte and internal standard do not co-elute perfectly, they may be exposed to different levels of ion suppression or enhancement from the sample matrix, which compromises analytical accuracy.[7]
Troubleshooting Guide: Chromatographic Shift
-
Verify Co-elution: Overlay the chromatograms of Trandolapril and this compound to confirm the extent of the separation.
-
Adjust Chromatography: If a significant shift is observed, consider modifying your chromatographic method. This could involve adjusting the mobile phase composition, gradient slope, or temperature to improve co-elution.[8]
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help ensure both compounds elute within a single peak.[7]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Trandolapril from Human Plasma
This protocol is adapted from methodologies found to be effective for Trandolapril and its metabolites in plasma.[4][9][10]
Materials:
-
Oasis HLB SPE Cartridges
-
Human plasma samples
-
This compound internal standard working solution
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid and Triethylamine (for mobile phase modification)[4]
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard (this compound) solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute Trandolapril and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Optimization of MRM Parameters
Objective: To determine the optimal Collision Energy (CE) and Declustering Potential (DP) for the this compound MRM transition to maximize signal intensity.
Procedure:
-
Direct Infusion: Infuse a solution of this compound (e.g., 100 ng/mL in 50% acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer.
-
Precursor Ion Identification: Perform a Q1 scan to identify the protonated molecular ion [M+H]⁺ of this compound.
-
Product Ion Scan: Set the identified precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions. Select the most intense fragment for the MRM transition.
-
CE and DP Optimization:
-
Set the precursor and product ions for the MRM transition.
-
Perform a series of experiments, ramping the CE value across a relevant range (e.g., 5-50 V) while keeping the DP constant. Monitor the signal intensity of the product ion. The CE that produces the maximum intensity is the optimal value.[11]
-
Next, using the optimal CE, ramp the DP value across a suitable range to maximize the precursor ion signal without causing in-source fragmentation.
-
The workflow for this optimization is visualized below.
Caption: Workflow for MRM parameter optimization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 9. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape for rac-Trandolapril-d5
Welcome to the technical support center for the analysis of rac-Trandolapril-d5. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the typical manifestations of poor peak shape in the HPLC analysis of this compound?
A1: The most common peak shape issues encountered are peak tailing, peak fronting, and peak broadening. An ideal chromatographic peak for this compound should be symmetrical and Gaussian. Deviations from this ideal shape can compromise the accuracy and precision of quantification.
-
Peak Tailing: The latter half of the peak is wider than the front half, creating a "tail." This is a frequent issue with basic compounds like Trandolapril (B549266).[1][2]
-
Peak Fronting: The opposite of tailing, where the initial part of the peak is sloped.
-
Peak Broadening: Peaks are wider than expected, which can lead to reduced resolution and sensitivity.
Q2: My this compound peak is tailing. What are the likely causes?
A2: Peak tailing for a basic compound like Trandolapril is often due to secondary interactions with the stationary phase.[2] The primary amine groups in the Trandolapril molecule can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns.[1][2] Other potential causes include:
-
Improper mobile phase pH: The pH of the mobile phase is critical for ionizable compounds.[1][2]
-
Column overload: Injecting too much sample can saturate the stationary phase.[1][3]
-
Column contamination or degradation: Buildup of sample matrix or degradation of the stationary phase can create active sites for secondary interactions.[4]
-
Extra-column dead volume: Excessive tubing length or improper fittings can lead to peak distortion.[3]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: As a basic compound, the ionization state of this compound is highly dependent on the mobile phase pH. At a mid-range pH, it can exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and resulting in poor peak shape.[2] By operating at a lower pH (e.g., pH 3), the silanol groups on the silica-based stationary phase are fully protonated, which minimizes their interaction with the protonated basic analyte, thereby reducing peak tailing.[2]
Q4: Can the choice of analytical column impact my results?
A4: Absolutely. For basic compounds like Trandolapril, it is advisable to use a modern, high-purity, end-capped C18 or C8 column.[2] End-capping is a process that chemically bonds a non-polar group to the residual silanol groups, effectively shielding them from interacting with basic analytes.[2] If tailing persists, consider a column with a different stationary phase chemistry.
Q5: What is column overload and how can it be prevented?
A5: Column overload happens when the amount of sample injected exceeds the capacity of the stationary phase, leading to peak distortion, including tailing or fronting.[1][3] To mitigate this, you can:
-
Reduce the injection volume.[3]
-
Use a column with a higher capacity (e.g., larger diameter or particle size).[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary Silanol Interactions | Lower the mobile phase pH (e.g., to 3.0) to protonate silanol groups.[2] Use a mobile phase with a suitable buffer (e.g., phosphate (B84403) or acetate) to maintain a consistent pH.[1] Add a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites. |
| Column Overload | Reduce the injection volume or dilute the sample.[1][3] | |
| Column Contamination/Wear | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3][5] | |
| Inappropriate Column | Use a high-purity, end-capped C18 or C8 column specifically designed for basic compounds. | |
| Peak Fronting | Sample Overload | Dilute the sample or reduce the injection volume.[3] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the mobile phase. | |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. | |
| Broad Peaks | Extra-column Dead Volume | Minimize tubing length and use appropriate fittings.[3] |
| Low Flow Rate | Optimize the flow rate for your column dimensions. | |
| Column Degradation | A void at the column inlet can cause peak broadening.[6] Replace the column if necessary.[6] |
Experimental Protocols
Below are example HPLC methods that can serve as a starting point for your method development and troubleshooting.
Method 1: RP-HPLC with UV Detection
-
Column: ODS INERTSIL C18 (250×4.6mm, 5µm)[7]
-
Mobile Phase: Phosphate buffer and acetonitrile (B52724) (1:1 v/v)[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 210 nm[7]
-
Column Temperature: 35°C[8]
-
Injection Volume: 20 µL
Method 2: RP-UPLC-MS
-
Column: C18 column[9]
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water[9]
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile[9]
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: Optimized for UPLC system.
-
Detection: Mass Spectrometry (MS)[9]
-
Column Temperature: Ambient or controlled.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in your HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
preventing in-source fragmentation of rac-Trandolapril-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of rac-Trandolapril-d5 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically analyzed?
A1: this compound is a deuterium-labeled version of Trandolapril (B549266), an angiotensin-converting enzyme (ACE) inhibitor. Deuterated standards like this compound are commonly used as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).
Q2: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A2: In-source fragmentation is the breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This is a concern because it can lead to a decrease in the signal intensity of the intended precursor ion, the appearance of unexpected fragment ions, and potentially inaccurate quantification.
Q3: What are the common causes of in-source fragmentation?
A3: In-source fragmentation is often caused by excessive energy in the ion source. The primary contributing factors are high cone voltage (also known as fragmentor voltage or declustering potential), high source temperatures, and high desolvation temperatures.[1]
Q4: How does deuterium (B1214612) labeling in this compound potentially affect its fragmentation?
A4: Deuterium labeling results in a predictable mass shift in the precursor and fragment ions. While the fundamental fragmentation pathways are generally similar to the unlabeled compound, the presence of deuterium can sometimes influence bond strengths and slightly alter fragmentation patterns or the propensity for certain fragmentations.
Troubleshooting Guide: Minimizing In-source Fragmentation of this compound
This guide provides a systematic approach to identify and mitigate in-source fragmentation of this compound.
Identifying In-Source Fragmentation:
-
Low Precursor Ion Signal: A significantly lower than expected signal for the protonated molecule of this compound.
-
Presence of Fragment Ions in MS1: Observation of fragment ions in a full scan (MS1) spectrum, even with no collision energy applied.
-
Fragment Intensity Changes with Source Conditions: The ratio of fragment ion intensity to precursor ion intensity decreases when "softer" (lower energy) ion source conditions are used.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale | Potential Trade-offs |
| Cone Voltage / Fragmentor Voltage | Decrease in small increments (e.g., 5-10 V). | Reduces the kinetic energy of ions entering the mass spectrometer, leading to "softer" ionization and less fragmentation.[1] | May lead to a decrease in overall signal intensity if set too low. |
| Source Temperature | Decrease in increments of 10-20 °C. | Minimizes thermal stress on the analyte, reducing the likelihood of thermal degradation and fragmentation. | May affect the efficiency of the ionization process. |
| Desolvation Temperature | Decrease in increments of 25-50 °C. | Reduces the thermal energy imparted to the ions during the desolvation process, helping to preserve the precursor ion. | Inefficient desolvation can lead to the formation of solvent clusters and a reduction in signal intensity. |
| Mobile Phase Composition | Ensure appropriate pH and solvent composition. | The stability of Trandolapril is pH-dependent; it is known to be labile in acidic and basic conditions.[2] | Changes to the mobile phase can affect chromatographic separation. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.
-
Set initial MS parameters: Use typical starting conditions for a similar compound. Set the source and desolvation temperatures to moderate values.
-
Acquire data in full scan mode to observe the precursor ion and any fragment ions.
-
Start with a cone voltage where fragmentation is observed.
-
Gradually decrease the cone voltage in steps of 5-10 V, acquiring a spectrum at each step.
-
Monitor the intensities of the precursor ion and major fragment ions at each cone voltage setting.
-
Plot the ion intensities as a function of the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing fragmentation.
Visualizations
Trandolapril's Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Trandolapril is a prodrug that is converted in the body to its active form, trandolaprilat.[3][4][5] Trandolaprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[4][5] The diagram below illustrates this pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Trandolaprilat.
Logical Workflow for Troubleshooting In-Source Fragmentation
The following diagram outlines a logical workflow for addressing in-source fragmentation during the analysis of this compound.
Caption: A step-by-step workflow for troubleshooting and minimizing in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
Technical Support Center: Optimizing Ionization Efficiency for rac-Trandolapril-d5 in ESI-MS
Welcome to the technical support center for the analysis of rac-Trandolapril-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance ionization efficiency and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or inconsistent signal for this compound. What are the most common causes?
A1: Low or unstable signal intensity for this compound in ESI-MS can stem from several factors. The primary areas to investigate are the mobile phase composition, ESI source parameters, and potential sample-related issues. Inappropriate mobile phase pH or organic content can hinder efficient protonation. Suboptimal source settings, such as capillary voltage or gas flow rates, can also lead to poor ionization. Additionally, issues like the formation of multiple adducts can divide the analyte signal, making the desired protonated molecule appear weak.
Q2: Which ionization mode, positive or negative, is more suitable for this compound analysis?
A2: For this compound, positive electrospray ionization (ESI) mode is generally preferred.[1] Trandolapril (B549266) contains multiple sites that can be readily protonated, such as the secondary amine, making it well-suited for positive ion detection. Analysis in negative ESI mode is also possible, as demonstrated by methods detecting the [M-H]⁻ ion.[2]
Q3: What are the recommended starting mobile phase compositions for good ionization of this compound?
A3: A common and effective mobile phase for the analysis of Trandolapril involves a mixture of acetonitrile (B52724) and an aqueous solution containing a volatile buffer or acid. A good starting point is a mobile phase consisting of 10 mmol ammonium (B1175870) formate (B1220265) and acetonitrile.[1] Another reported mobile phase uses acetic acid and triethylamine (B128534) in acetonitrile. The organic content and buffer concentration should be optimized for your specific column and LC conditions. Using 0.1% formic acid in both the aqueous and organic phases is also a standard practice to promote protonation.[3]
Q4: I am observing multiple peaks in my mass spectrum for this compound, which is complicating quantification. What could be the reason?
A4: The presence of multiple peaks for a single analyte is often due to the formation of various adducts in the ESI source.[4] Besides the desired protonated molecule [M+H]⁺, you may be observing sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺ adducts, especially if these ions are present in your sample, mobile phase, or glassware.[4][5] The choice of mobile phase additives can significantly influence the type and abundance of these adducts.[4][6]
Q5: How can I minimize the formation of unwanted adducts and enhance the [M+H]⁺ signal?
A5: To promote the formation of the protonated molecule [M+H]⁺ and reduce other adducts, ensure high purity solvents and reagents. The addition of a proton source, like 0.1% formic acid, to the mobile phase can help favor the [M+H]⁺ ion.[3] If sodium or potassium adducts are problematic, it is crucial to use high-purity water and solvents and to avoid glassware that may leach these ions. Using plastic containers for your mobile phase can sometimes help. Adding a small amount of ammonium formate or ammonium acetate (B1210297) can sometimes shift the adduct profile towards the ammonium adduct [M+NH₄]⁺, which can be more consistent than sodium or potassium adducts.[5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
This is a common issue that can often be resolved by systematically optimizing the experimental conditions.
Systematic Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low signal intensity of this compound.
Quantitative Data Summary: ESI Source Parameter Optimization
| Parameter | Typical Starting Range (Positive Mode) | Considerations for this compound |
| Capillary Voltage | 3 – 5 kV[3][7] | Start around 3.5 kV and optimize in small increments. Too high a voltage can cause fragmentation. |
| Nebulizer Gas Pressure | 20 – 60 psi[3][8] | Higher flow rates generally require higher nebulizer pressures. This parameter affects droplet size and desolvation. |
| Drying Gas Flow | 8 – 12 L/min | Influences the rate of solvent evaporation. Higher flow rates can improve desolvation but may reduce sensitivity if set too high. |
| Drying Gas Temperature | 250 – 450 °C[3] | Higher temperatures aid in desolvation. Start around 300°C. Be cautious as excessive heat can cause thermal degradation of the analyte.[3][9] |
Issue 2: Inconsistent Signal and Poor Reproducibility
Inconsistent signals can be particularly problematic for quantitative studies.
Logical Relationship Diagram for Signal Instability
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 4. researchgate.net [researchgate.net]
- 5. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Managing rac-Trandolapril-d5 Carryover in Autosamplers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage rac-Trandolapril-d5 carryover in autosamplers during LC-MS/MS analysis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues with this compound.
Issue: Unexpected peaks corresponding to this compound are observed in blank injections following a high-concentration sample.
Step 1: Isolate the Source of Carryover
The first step is to determine whether the carryover originates from the autosampler or the analytical column.
-
Experimental Protocol:
-
Inject a high-concentration standard of this compound.
-
Inject a blank solvent (e.g., mobile phase) using the standard injection method.
-
If a peak is observed at the retention time of this compound, replace the analytical column with a union.
-
Inject another blank solvent.
-
Interpretation: If the peak persists without the column, the carryover is from the autosampler (needle, injection valve, sample loop). If the peak disappears, the column is the source of the carryover.
-
Step 2: Autosampler Troubleshooting
If the carryover is traced to the autosampler, follow these steps:
-
Optimize the Needle Wash:
-
Increase Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles. Doubling the wash volume or performing two to three rinse cycles can be effective.
-
Select an Appropriate Wash Solvent: Trandolapril is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide, and sparingly soluble in aqueous buffers. A strong wash solvent is crucial.
-
Recommended Wash Solvents:
-
A mixture of isopropanol, acetonitrile, and water (e.g., 1:1:1 v/v/v).
-
For stubborn carryover, a wash with 0.1% formic acid in the organic solvent can help disrupt ionic interactions.
-
-
-
Implement a Dual-Solvent Wash: Use both a strong organic solvent to dissolve this compound and an aqueous solvent to remove any residual salts or polar components.
-
-
Inspect and Clean Autosampler Components:
-
Rotor Seal and Needle Seat: These are common sites for analyte adsorption. Inspect for scratches or wear and replace if necessary.
-
Sample Loop: Consider switching from a partial loop injection to a full loop injection to ensure the entire loop is flushed with the mobile phase. If adsorption is suspected, consider replacing a stainless steel loop with one made of PEEK.
-
Step 3: Column Troubleshooting
If the column is identified as the source of carryover:
-
Optimize the Gradient Elution:
-
Incorporate a high-organic wash at the end of each run to elute any strongly retained this compound.
-
Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.
-
-
Consider a Dedicated Column: If high-concentration samples of this compound are frequently analyzed, dedicating a column for this analysis can prevent cross-contamination.
Step 4: Evaluate the Impact of Deuteration
While this compound is an ideal internal standard, the deuterium (B1214612) labeling can sometimes lead to slight differences in chromatographic behavior compared to the non-deuterated analyte. In reversed-phase chromatography, deuterated compounds may elute slightly earlier. While this is unlikely to be the primary cause of significant carryover, it is a factor to consider in method development.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of carryover for bioanalytical methods?
A1: For most bioanalytical methods, carryover in a blank injection following the highest calibration standard should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard. For highly sensitive assays, a carryover of less than 0.1% of the analyte signal in the preceding high-concentration sample is often targeted.
Q2: What are the best wash solvents for this compound?
A2: Based on the solubility of Trandolapril, a strong organic solvent mixture is recommended. A good starting point is a 1:1:1 mixture of isopropanol, acetonitrile, and water. Adding a small amount of acid (e.g., 0.1% formic acid) can improve cleaning efficiency by disrupting ionic interactions.
Q3: How can I quantify the amount of carryover?
A3: Carryover can be quantified using the following formula:
% Carryover = (Peak Area in Blank / Peak Area in preceding High-Concentration Standard) * 100
A more rigorous approach involves injecting a series of blanks after a high-concentration standard to observe the decay of the carryover peak.
Q4: Can the sample solvent contribute to carryover?
A4: Yes, the composition of the sample solvent can influence carryover. If this compound has poor solubility in the sample solvent, it may precipitate in the injection system, leading to persistent carryover. Ensure that the sample solvent is strong enough to fully dissolve the analyte.
Q5: Should I be concerned about the stability of the deuterium label on this compound?
A5: While stable isotope-labeled standards are generally robust, back-exchange of deuterium for hydrogen can occur under certain pH conditions or in biological matrices. It is good practice to assess the stability of the deuterated internal standard during method development.
Data Presentation
The following tables summarize the effectiveness of different wash solvents and wash programs on reducing carryover for compounds with properties similar to this compound.
Table 1: Effect of Needle Wash Solvent Composition on Carryover Reduction
| Wash Solvent Composition | Analyte | Carryover Reduction (%) |
| 100% Acetonitrile | Granisetron HCl | Baseline |
| 50:50 Water/Acetonitrile | Granisetron HCl | >95% |
| 100% Methanol | Granisetron HCl | ~80% |
| 50:50 Water/Methanol | Granisetron HCl | >95% |
Data adapted from studies on compounds with similar carryover characteristics.
Table 2: Impact of Autosampler Wash Program on Carryover
| Wash Program | Analyte | Carryover Reduction Factor |
| Default (6 sec post-inject) | Granisetron HCl | 1x (Baseline) |
| 12 sec pre- and post-inject | Granisetron HCl | 3x |
| Extended (pre- and post-inject) | Quetiapine Fumarate | 2.7x |
Data adapted from studies demonstrating the impact of wash time and frequency.
Experimental Protocols
Protocol 1: Systematic Evaluation of Autosampler Carryover
Objective: To systematically identify the source and magnitude of this compound carryover.
Materials:
-
This compound high-concentration standard (e.g., upper limit of quantification, ULOQ)
-
Blank solvent (e.g., initial mobile phase composition)
-
LC-MS/MS system
Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject the blank solvent to establish a baseline.
-
Inject the high-concentration this compound standard (n=3).
-
Inject the blank solvent immediately following the high-concentration standard (n=3-5).
-
Analyze the chromatograms for the presence of a peak at the retention time of this compound in the blank injections.
-
Calculate the percent carryover for each blank injection.
-
If carryover is observed, proceed with the troubleshooting guide to isolate the source.
Protocol 2: Deep Cleaning of the Autosampler
Objective: To perform a thorough cleaning of the autosampler to remove persistent this compound carryover.
Materials:
-
Cleaning solvents:
-
Solvent A: 1:1:1 Isopropanol/Acetonitrile/Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Solvent C: HPLC-grade water
-
-
Clean vials
-
Tools for disassembling autosampler components (if necessary and as per manufacturer's instructions)
Procedure:
-
Initial Flush: Flush the autosampler with Solvent A for at least 30 minutes.
-
Acidic Flush: Flush the system with Solvent B for 15 minutes to remove any ionically bound residues.
-
Water Rinse: Flush with HPLC-grade water (Solvent C) for 15 minutes to remove any residual acid and salts.
-
Final Organic Flush: Flush again with Solvent A for 15 minutes.
-
Component Cleaning (if required): If carryover persists, carefully disassemble the needle, needle seat, and sample loop according to the instrument manual. Sonicate these parts in Solvent A for 15-20 minutes, then rinse with fresh Solvent A and allow to dry completely before reassembly.
-
System Re-equilibration: Re-install all components and re-equilibrate the system with the mobile phase.
-
Verification: Perform the carryover evaluation protocol (Protocol 1) to confirm the effectiveness of the cleaning procedure.
Visualizations
Technical Support Center: Long-Term Stability of rac-Trandolapril-d5 in Frozen Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-Trandolapril-d5. The information provided is grounded in regulatory guidelines for bioanalytical method validation to ensure data integrity and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the long-term storage of this compound in frozen biological samples?
The primary concern is the potential degradation of this compound over time, which can impact the accuracy and reliability of bioanalytical data. As a deuterated internal standard (IS), its stability is crucial for the precise quantification of the unlabeled analyte, Trandolapril. Any degradation of the IS can lead to an overestimation of the analyte concentration.
Q2: At what temperatures should biological samples containing this compound be stored for long-term stability studies?
According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, the storage temperatures for long-term stability studies should be the same as those used for the storage of study samples.[1] Commonly used temperatures for long-term storage of biological samples are -20°C and -80°C. Determination of stability at -20°C would also cover stability at colder temperatures.[1]
Q3: How long should a long-term stability study for this compound be conducted?
The duration of the long-term stability study should be equal to or exceed the time between the first sample collection and the last sample analysis.[1] This ensures that the stability of the analyte is demonstrated for the entire period during which study samples will be stored.
Q4: What are the acceptance criteria for a long-term stability study?
The FDA guidance for bioanalytical method validation states that the mean concentration of the stability quality control (QC) samples at each concentration level should be within ±15% of the nominal concentration. The precision (coefficient of variation, CV) should not exceed 15%.[2]
Q5: Why is it important to use freshly prepared calibration curves and quality controls for stability assessment?
Using freshly prepared calibration curves and QCs for comparison against the stored stability QCs is a critical aspect of the validation process.[1] This practice ensures that any observed deviation in the concentration of the stored QCs is due to instability and not due to variability in the preparation of the calibration standards.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in stability QC results | Inconsistent thawing procedures. | Ensure all samples are thawed uniformly and for the same duration. Avoid repeated freeze-thaw cycles if not part of a specific stability assessment. |
| Non-homogenous sample after thawing. | Vortex samples thoroughly after thawing and before extraction to ensure a homogenous matrix. | |
| Issues with the analytical method (e.g., chromatography, mass spectrometry). | Verify the performance of the analytical system with freshly prepared QCs before analyzing stability samples. | |
| Consistent decrease in this compound concentration over time | Degradation of the analyte at the storage temperature. | Evaluate stability at a lower temperature (e.g., switch from -20°C to -80°C). |
| Adsorption to storage container walls. | Investigate the use of different types of storage tubes (e.g., silanized glass or low-binding polypropylene). | |
| Enzymatic degradation in the biological matrix. | If not already done, ensure the addition of an enzyme inhibitor to the collection tubes if enzymatic degradation is suspected. | |
| Concentration of this compound appears to increase over time | Evaporation of solvent from the sample during storage. | Ensure storage containers are properly sealed and stored in a frost-free freezer with stable temperature control. |
| Interference from a co-eluting metabolite or matrix component. | Re-evaluate the selectivity of the analytical method. Check blank matrix samples for interfering peaks. |
Data Presentation
Quantitative data from a long-term stability study should be summarized in a clear and structured format. Below are template tables for presenting stability data for this compound in a biological matrix.
Table 1: Long-Term Stability of this compound in Human Plasma at -20°C
| Time Point | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Bias | % CV |
| 0 Months | Low | 1.00 | Data | Data | Data |
| Mid | 50.0 | Data | Data | Data | |
| High | 400 | Data | Data | Data | |
| 3 Months | Low | 1.00 | Data | Data | Data |
| Mid | 50.0 | Data | Data | Data | |
| High | 400 | Data | Data | Data | |
| 6 Months | Low | 1.00 | Data | Data | Data |
| Mid | 50.0 | Data | Data | Data | |
| High | 400 | Data | Data | Data | |
| 12 Months | Low | 1.00 | Data | Data | Data |
| Mid | 50.0 | Data | Data | Data | |
| High | 400 | Data | Data | Data |
Table 2: Long-Term Stability of this compound in Human Plasma at -80°C
| Time Point | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Bias | % CV |
| 0 Months | Low | 1.00 | Data | Data | Data |
| Mid | 50.0 | Data | Data | Data | |
| High | 400 | Data | Data | Data | |
| 6 Months | Low | 1.00 | Data | Data | Data |
| Mid | 50.0 | Data | Data | Data | |
| High | 400 | Data | Data | Data | |
| 12 Months | Low | 1.00 | Data | Data | Data |
| Mid | 50.0 | Data | Data | Data | |
| High | 400 | Data | Data | Data | |
| 24 Months | Low | 1.00 | Data | Data | Data |
| Mid | 50.0 | Data | Data | Data | |
| High | 400 | Data | Data | Data |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Human Plasma
-
Objective: To evaluate the stability of this compound in human plasma over an extended period when stored at -20°C and -80°C.
-
Materials:
-
This compound reference standard
-
Blank human plasma (with the same anticoagulant as study samples)
-
Validated bioanalytical method for the quantification of this compound
-
Low-binding polypropylene (B1209903) storage tubes
-
Calibrated freezers (-20°C ± 5°C and -80°C ± 10°C)
-
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike blank human plasma with the stock solution to prepare Quality Control (QC) samples at a minimum of two concentration levels: low and high.
-
Aliquot the QC samples into the storage tubes.
-
-
Storage:
-
Divide the aliquots into sets for each time point and storage temperature.
-
Store the designated sets of samples at -20°C and -80°C.
-
-
Analysis:
-
At each designated time point (e.g., 0, 3, 6, 12, 18, and 24 months), retrieve one set of QC samples from each storage temperature.
-
Allow the samples to thaw completely and unassisted at room temperature.
-
Prepare a fresh calibration curve and fresh QC samples (comparison QCs).
-
Analyze the stability QC samples and the comparison QC samples using the validated bioanalytical method.
-
-
Data Evaluation:
-
Calculate the mean concentration, percent bias from the nominal concentration, and percent coefficient of variation (%CV) for the stability QC samples at each time point and temperature.
-
The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration and the %CV is ≤15%.
-
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
References
impact of different anticoagulants on rac-Trandolapril-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of rac-Trandolapril-d5. It specifically addresses the potential impact of different anticoagulants on assay performance.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for this compound analysis?
A1: For the analysis of this compound and its active metabolite, trandolaprilat, EDTA (Ethylenediaminetetraacetic acid) plasma is generally the preferred matrix. EDTA is a strong chelating agent that inhibits enzymes that could potentially degrade the ester prodrug, Trandolapril. However, it is crucial to validate the method with the specific anticoagulant used in your study samples. While heparin and citrate (B86180) are also common anticoagulants, they may have different effects on analyte stability and matrix components.
Q2: Can the counter-ion of the anticoagulant (e.g., K2EDTA vs. K3EDTA) affect the analysis?
A2: Based on recommendations from the European Bioanalysis Forum (EBF), matrices containing the same anticoagulant but with different counter-ions (e.g., K2EDTA vs. NaEDTA) are generally considered equal for LC-MS/MS assays.[1][2][3] Therefore, a full re-validation may not be necessary, but a partial validation is recommended to confirm the absence of any impact on your specific assay.
Q3: What are the potential impacts of using different anticoagulants on my this compound assay?
A3: The choice of anticoagulant can influence several aspects of your bioanalytical method:
-
Analyte Stability: Trandolapril is an ester prodrug and may be susceptible to enzymatic hydrolysis in the blood matrix. Different anticoagulants can have varying abilities to inhibit plasma esterases.
-
Matrix Effects: Anticoagulants and their counter-ions can alter the composition of the plasma matrix, potentially leading to ion suppression or enhancement in the mass spectrometer.[4] This can affect the accuracy and precision of your results.
-
Extraction Recovery: The physicochemical properties of the plasma can be slightly altered by the anticoagulant, which might influence the efficiency of your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction).
Q4: How can I assess the impact of a specific anticoagulant on my assay?
A4: A partial validation of your bioanalytical method should be performed using the new anticoagulant. This typically includes evaluating:
-
Matrix Effect: Compare the response of this compound in extracted plasma from different anticoagulant sources to a neat solution.
-
Recovery: Assess the extraction efficiency of your method with the different anticoagulants.
-
Precision and Accuracy: Run quality control (QC) samples prepared in plasma with the different anticoagulants to ensure they meet the acceptance criteria.
-
Stability: Evaluate the short-term and long-term stability of this compound in plasma with the chosen anticoagulant under different storage conditions.
Q5: What should I do if I observe significant matrix effects with a particular anticoagulant?
A5: If significant matrix effects are observed, you can try the following troubleshooting steps:
-
Improve Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation technique, such as a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction (LLE) with different solvents.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, as it will be similarly affected as the analyte. Ensure that the internal standard is added as early as possible in the sample preparation workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Recovery of this compound | The chosen anticoagulant may affect the extraction efficiency. | Evaluate the extraction recovery with different anticoagulants. Optimize the sample preparation method (e.g., change SPE cartridge, modify LLE solvent pH). |
| High Variability in QC Samples | Inconsistent matrix effects due to the anticoagulant. | Re-evaluate the matrix effect for each anticoagulant. Ensure the internal standard is compensating adequately. Improve sample cleanup to remove interfering components. |
| Analyte Instability (Degradation of Trandolapril) | Insufficient inhibition of plasma esterases by the anticoagulant. | EDTA is generally preferred for ester prodrugs. If using other anticoagulants, consider adding an esterase inhibitor (e.g., sodium fluoride) to the collection tubes (requires validation). Evaluate short-term stability at room temperature and on ice. |
| Ion Suppression or Enhancement | Co-elution of matrix components with the analyte, influenced by the anticoagulant. | Optimize chromatographic conditions to improve separation. Assess the matrix factor for each anticoagulant. A stable isotope-labeled internal standard is crucial for compensation. |
| Discrepancy Between Study Samples and Validation Data | The anticoagulant used for study samples is different from the one used for method validation. | Always validate the method with the same anticoagulant as in the study samples. If a different anticoagulant must be used, a cross-validation should be performed. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on typical bioanalytical method validation results. Specific data for this compound may vary and should be generated during your method development and validation.
Table 1: Comparison of Recovery and Matrix Effects for this compound with Different Anticoagulants (Hypothetical Data)
| Anticoagulant | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| K2EDTA | 85.2 ± 4.1 | 86.1 ± 3.8 | 0.95 ± 0.05 | 0.94 ± 0.06 | 1.01 |
| Sodium Heparin | 82.5 ± 5.5 | 83.4 ± 5.2 | 0.88 ± 0.09 | 0.89 ± 0.08 | 0.99 |
| Sodium Citrate | 78.9 ± 6.2 | 79.5 ± 5.9 | 1.12 ± 0.11 | 1.10 ± 0.10 | 1.02 |
Table 2: Short-Term Stability of Trandolapril in Human Plasma with Different Anticoagulants at Room Temperature (Hypothetical Data)
| Anticoagulant | 0 hours (% Nominal) | 4 hours (% Nominal) | 8 hours (% Nominal) | 24 hours (% Nominal) |
| K2EDTA | 100.0 | 98.5 | 96.2 | 92.8 |
| Sodium Heparin | 100.0 | 95.1 | 90.3 | 81.5 |
| Sodium Citrate | 100.0 | 96.8 | 92.5 | 85.3 |
Experimental Protocols
Protocol 1: Evaluation of Anticoagulant Effect on Matrix and Recovery
-
Objective: To assess the impact of K2EDTA, Sodium Heparin, and Sodium Citrate on the matrix effect and extraction recovery of this compound.
-
Materials:
-
Blank human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate.
-
This compound and its stable isotope-labeled internal standard (SIL-IS) stock solutions.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
-
Reagents for sample preparation and LC-MS/MS analysis.
-
-
Procedure:
-
Set A (Matrix Effect):
-
Extract blank plasma from each anticoagulant source (n=6 per source).
-
Post-extraction, spike the extracts with this compound and SIL-IS at a known concentration (e.g., medium QC).
-
-
Set B (Recovery):
-
Spike blank plasma from each anticoagulant source with this compound and SIL-IS at the same concentration as Set A.
-
Extract the spiked plasma samples.
-
-
Set C (Neat Solution):
-
Prepare a solution of this compound and SIL-IS in the mobile phase at the same final concentration as Set A and B.
-
-
-
Analysis:
-
Analyze all samples by the validated LC-MS/MS method.
-
-
Calculations:
-
Matrix Factor (MF): Mean peak area of Set A / Mean peak area of Set C.
-
Recovery (%): (Mean peak area of Set B / Mean peak area of Set A) * 100.
-
IS-Normalized MF: MF of analyte / MF of SIL-IS.
-
Visualizations
Caption: Workflow for evaluating the impact of different anticoagulants.
Caption: Troubleshooting logic for anticoagulant-related issues.
References
Technical Support Center: Minimizing Phospholipid-Induced Ion Suppression for rac-Trandolapril-d5 Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate ion suppression caused by phospholipids (B1166683) during the bioanalysis of rac-Trandolapril-d5 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why are phospholipids a major concern for this compound analysis?
A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[1] This leads to a reduced analyte signal, which can compromise assay sensitivity, accuracy, and reproducibility. Phospholipids are a primary cause of ion suppression in bioanalysis, particularly with electrospray ionization (ESI), because they are highly abundant in biological matrices like plasma and are often co-extracted with the analytes of interest.[2][3] Their presence can lead to erroneous quantification of this compound.
Q2: How can I detect if phospholipids are causing ion suppression in my assay?
A2: You can monitor for the presence of phospholipids by adding a Multiple Reaction Monitoring (MRM) transition of m/z 184→184 to your MS method.[4] This transition is characteristic of the phosphocholine (B91661) headgroup found in the most common classes of phospholipids.[4] If a large chromatographic peak appears in this channel and it overlaps with the elution time of this compound, phospholipids are likely contributing to ion suppression. A post-column infusion experiment can also be performed to pinpoint the exact retention times where suppression occurs.[2][5]
Q3: My current sample preparation is Protein Precipitation (PPT). Is this sufficient to remove phospholipids?
A3: No, protein precipitation alone is generally not effective at removing phospholipids.[4] While PPT is a simple and rapid method for removing proteins, phospholipids remain soluble in the organic solvents used (like acetonitrile (B52724) or methanol) and are carried over into the final extract.[6] This can lead to significant ion suppression and contamination of the LC-MS system.[4]
Q4: What are the recommended sample preparation strategies to effectively remove phospholipids?
A4: Improving the sample preparation cleanup is the most effective way to circumvent ion suppression.[2] Recommended techniques include:
-
Solid-Phase Extraction (SPE): This technique provides significantly cleaner extracts compared to PPT and is effective at removing phospholipids.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can also yield cleaner extracts than PPT and has been successfully used for Trandolapril (B549266) analysis.[6][8]
-
Specialized Phospholipid Removal (PLR) Products: These are available as 96-well plates or cartridges that specifically target and remove phospholipids from the sample, often in a simple pass-through format.[4][6] Technologies like HybridSPE use zirconia-coated particles to selectively bind and eliminate phospholipids.[3][9][10]
Q5: How do specialized phospholipid removal products work?
A5: These products typically combine the simplicity of protein precipitation with a selective phospholipid retention mechanism. After precipitating proteins, the supernatant is passed through the plate or cartridge. The media within the device, such as zirconia-coated silica, has a high affinity for the phosphate (B84403) group on phospholipids, selectively retaining them while allowing the analyte of interest (this compound) to pass through into the collection plate.[9][10] This results in a very clean extract with minimal phospholipids.[4][9]
Q6: Can I just change my chromatography instead of my sample prep?
A6: Optimizing chromatography to separate this compound from the phospholipid elution zone is a viable strategy.[1] By modifying the analytical column, mobile phase, or gradient profile, you may be able to move the analyte peak away from the region of suppression. However, this can be time-consuming and may not completely eliminate the issue, as phospholipids tend to elute as broad peaks.[5] A robust sample cleanup is generally a more reliable and comprehensive solution.[2]
Q7: I am already using a deuterated internal standard (this compound). Isn't that enough to correct for ion suppression?
A7: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is a critical best practice that can compensate for matrix effects.[1][11] Because the SIL-IS co-elutes and has nearly identical physicochemical properties to the analyte, it should experience the same degree of ion suppression. This allows for an accurate ratio-based quantification. However, severe ion suppression can still reduce the signal of both the analyte and the internal standard to a point where assay sensitivity and reproducibility are compromised, especially at the lower limit of quantification (LLOQ). Therefore, it is always best to minimize the underlying cause of suppression by removing phospholipids during sample preparation.
Troubleshooting and Decision Making
Use the following workflow to diagnose and resolve issues related to phospholipid-based ion suppression.
Caption: Decision-making workflow for mitigating ion suppression.
Quantitative Data Summary
The choice of sample preparation method is a trade-off between cleanup efficiency, throughput, and method development time.
| Sample Preparation Technique | Relative Phospholipid Removal | Typical Analyte Recovery | Relative Throughput | Method Development Effort |
| Protein Precipitation (PPT) | Poor | >90% | High | Minimal |
| Liquid-Liquid Extraction (LLE) | Moderate-Good | 80-100% | Medium | Moderate |
| Solid-Phase Extraction (SPE) | Good-Excellent | 85-100% | Low-Medium | High |
| PPT + Phospholipid Removal (PLR) Plate | Excellent (>95%)[9][10] | >90%[5][9] | High | Minimal |
Experimental Protocols
Protocol 1: Phospholipid Removal using a 96-Well Pass-Through Plate
This protocol provides a general procedure for using a specialized phospholipid removal plate, which combines protein precipitation and phospholipid cleanup in one workflow.
Caption: Experimental workflow for phospholipid removal plates.
Methodology:
-
Pipette 50 µL of plasma sample into each well of a 96-well collection plate.
-
Spike with the appropriate volume of this compound internal standard solution.
-
Add 150 µL of precipitation solvent (e.g., acetonitrile containing 1% formic acid).
-
Seal the plate and vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate for 5-10 minutes at ~3000 x g.
-
Place the phospholipid removal plate on top of a clean 96-well collection plate.
-
Carefully transfer the supernatant from step 5 to the wells of the phospholipid removal plate.
-
Apply vacuum (~10 in. Hg) or positive pressure to the plate manifold to draw the sample through the sorbent. Do not let the sorbent dry for an extended period.
-
The collected filtrate is now ready for direct injection or can be evaporated and reconstituted in a suitable mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Trandolapril
This protocol is based on published methods for the extraction of Trandolapril from human plasma and offers a high degree of sample cleanup.[7][12]
Materials:
-
SPE Cartridges (e.g., Oasis HLB or equivalent polymeric reversed-phase)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent: 5-10% Methanol in water
-
Elution Solvent: Methanol or Acetonitrile
-
Vacuum manifold
Methodology:
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Load: Load the pre-treated plasma sample (typically diluted with an acidic buffer) onto the cartridge.
-
Wash: Pass 1 mL of the wash solvent (e.g., 10% Methanol in water) through the cartridge to remove salts and some polar interferences.
-
Elute: Elute the analyte (this compound) with 1 mL of elution solvent (e.g., Methanol) into a clean collection tube.
-
Dry Down & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 3: Qualitative Assessment of Ion Suppression by Post-Column Infusion
This diagnostic experiment helps visualize the regions of ion suppression in your chromatogram.
Caption: Conceptual diagram of ion suppression in the ESI source.
Methodology:
-
Set up your LC-MS/MS system as you would for your analysis.
-
Using a syringe pump and a T-fitting, continuously infuse a standard solution of this compound directly into the mobile phase stream after the analytical column but before the MS source.
-
While the infusion is running and providing a stable analyte signal, inject a blank, extracted plasma sample (prepared with your method of choice).
-
Monitor the signal of the infused this compound. Any dips or decreases in the signal baseline correspond to regions of ion suppression caused by eluting matrix components.
-
By comparing the retention time of these suppression zones to the retention time of your analyte in a normal run, you can confirm if co-eluting matrix components are the cause of the problem.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. waters.com [waters.com]
- 7. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Trandolapril Quantification Using rac-Trandolapril-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of drug candidates in biological matrices is paramount. This guide provides an objective comparison of bioanalytical methods for the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril (B549266), with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing the deuterated internal standard, rac-Trandolapril-d5. We will delve into supporting experimental data, detailed methodologies, and a comparative analysis against methods employing alternative internal standards, underscoring the superiority of the stable isotope-labeled approach in achieving robust and accurate results.
The Critical Role of the Internal Standard
The choice of an internal standard (IS) is a critical decision in the development of a robust bioanalytical method. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analytical process, compensating for variability in extraction recovery, matrix effects, and instrument response. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience the same ionization effects in the mass spectrometer, leading to more accurate and precise quantification.
Comparative Performance of Bioanalytical Methods for Trandolapril
The following tables summarize the performance of different validated LC-MS/MS methods for the quantification of Trandolapril in human plasma, highlighting the key validation parameters.
Table 1: Method Performance using Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Method with rac-Trandolapril-d6 IS | Method with Ramipril IS[1] | Method with Ledipasvir IS | Method with Meloxicam IS[2] |
| Linearity Range | 10 - 200 pg/mL | 20 - 10,000 pg/mL | 5 - 1500 ng/mL | 5.061 - 500.682 pg/mL |
| LLOQ | 10 pg/mL | 20 pg/mL | 5 ng/mL | 5.061 pg/mL |
| Intra-day Precision (%CV) | < 15% | Not explicitly stated, but "acceptable" | 0.58% - 5.69% | Acceptable as per FDA guidelines |
| Inter-day Precision (%CV) | < 15% | Not explicitly stated, but "acceptable" | 0.58% - 5.69% | Acceptable as per FDA guidelines |
| Accuracy (% Bias) | Within ±15% | Not explicitly stated, but "acceptable" | 93% - 104% | Acceptable as per FDA guidelines |
| Recovery | 98.27% - 99.89%[3] | Not explicitly stated | 92.9% | Not explicitly stated |
Note: Data for the method with rac-Trandolapril-d6 IS is based on a study of a combined analysis with Verapamil, where D6-Trandolapril was used as the internal standard for Trandolapril.[3]
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and comparing bioanalytical methods.
Method 1: LC-MS/MS with Deuterated Internal Standard (rac-Trandolapril-d6)[4]
This method is designed for the simultaneous determination of Verapamil and Trandolapril in rat plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To an aliquot of rat plasma, add the internal standard solution (D6-Verapamil and D6-Trandolapril).
-
Perform liquid-liquid extraction to isolate the analytes and internal standards.
2. Chromatographic Conditions:
-
Column: Symmetry C18 (150x4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with a buffer containing 1mL of formic acid in 1L of water and Acetonitrile (80:20 v/v).
-
Flow Rate: 1 mL/min.
-
Run Time: 5 minutes.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Trandolapril: m/z 430.25 → 201.48
-
D6-Trandolapril: m/z 436.28 → 340.52
-
Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Ramipril)[1]
This method is for the simultaneous quantification of Trandolapril and its active metabolite, Trandolaprilat (B1681354), in human plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample to which the internal standard (Ramipril) has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: Isocratic.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Trandolapril: m/z 429 → 168
-
Trandolaprilat: m/z 401 → 168
-
Ramipril (IS): m/z 415 → 166
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in the bioanalytical method validation workflow.
Stability: A Cornerstone of Reliable Bioanalysis
The stability of an analyte in a biological matrix under various storage and handling conditions is a critical parameter to assess during method validation. A stability-indicating method for Trandolapril demonstrated that the drug is labile under acidic, basic, and oxidative stress conditions.[4] A separate study established the stability of Trandolapril in human plasma through various tests, including bench-top, auto-sampler, dry extract, long-term storage, and freeze-thaw cycles.[2]
Table 2: Summary of Trandolapril Stability
| Stability Condition | Outcome |
| Acidic and Basic Hydrolysis | Degradation observed.[4] |
| Oxidative Stress | Degradation observed.[4] |
| Bench Top (Room Temperature) | Stable for at least 7 hours and 15 minutes.[2] |
| Freeze-Thaw Cycles | Stable.[2] |
| Long-Term Storage | Stable.[2] |
Conclusion
The validation of a bioanalytical method is a rigorous process that ensures the reliability and accuracy of pharmacokinetic and other drug development data. While various internal standards can be employed for the quantification of Trandolapril, the use of a deuterated internal standard like this compound offers significant advantages. By closely mimicking the analyte's behavior, it provides superior correction for experimental variability, leading to enhanced precision and accuracy. The detailed methodologies and comparative data presented in this guide underscore the importance of selecting an appropriate internal standard and conducting a thorough method validation to ensure the integrity of bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.
References
Cross-Validation of Analytical Methods for rac-Trandolapril-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Trandolapril, utilizing a deuterated internal standard, rac-Trandolapril-d5 (proxied by the commonly used D6-Trandolapril). The objective is to present a framework for cross-validating these methods to ensure data consistency and reliability across different studies or laboratories. The methods compared are a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Trandolapril quantification is contingent on the specific requirements of the study, such as the required sensitivity, sample matrix, and throughput. Below is a summary of the performance characteristics of a UPLC-MS/MS method and an HPLC-UV method, based on published validation data.
| Parameter | UPLC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 10 pg/mL - 200 pg/mL[1] | 6 µg/mL - 36 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[1] | 6 µg/mL[2] |
| Accuracy (% Recovery) | 98.12% - 99.95%[1] | 98% - 102%[2] |
| Precision (%RSD) | Intra-day: <1%, Inter-day: <2% | Intra-day & Inter-day: <2% |
| Internal Standard | D6-Trandolapril[1] | Benazepril |
| Sample Matrix | Rat Plasma[1] | Tablet Dosage Form[2] |
| Instrumentation | UPLC coupled with a Tandem Mass Spectrometer | HPLC with UV Detector |
Experimental Protocols
Method 1: UPLC-MS/MS for Trandolapril in Plasma
This method is suitable for pharmacokinetic studies requiring high sensitivity for the determination of Trandolapril in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 25 µL of internal standard working solution (D6-Trandolapril).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Symmetry C18 (150x4.6 mm, 3.5 µm)[1]
-
Mobile Phase: 1mL of formic acid in 1L of water and Acetonitrile (B52724) (80:20 v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Method 2: HPLC-UV for Trandolapril in Tablet Dosage Form
This method is a robust and widely accessible technique for the quality control of Trandolapril in pharmaceutical formulations.
1. Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Trandolapril to a 100 mL volumetric flask.
-
Add about 70 mL of methanol (B129727) and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix.
-
Filter a portion of this solution through a 0.45 µm filter.
-
Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the linearity range.
2. Chromatographic Conditions
-
Column: ODS INERTSIL C18 (250×4.6mm, 5μm)[3]
-
Mobile Phase: Phosphate buffer and acetonitrile (1:1 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm[3]
-
Column Temperature: Ambient
Cross-Validation Protocol
Cross-validation is essential when two or more analytical methods are used to generate data for the same study or across different studies, ensuring that the data is comparable.
Signaling Pathway of Trandolapril's Mechanism of Action
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Trandolaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).
This guide provides a foundational framework for the cross-validation of analytical methods for Trandolapril. It is crucial for researchers and scientists to adapt these protocols and acceptance criteria based on the specific requirements of their studies and regulatory guidelines. The use of a deuterated internal standard like this compound is paramount for achieving accurate and precise quantification, especially in complex biological matrices.
References
A Comparative Guide to rac-Trandolapril-d5 and Other ACE Inhibitor Internal Standards for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Angiotensin-Converting Enzyme (ACE) inhibitors, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides an objective comparison of rac-Trandolapril-d5 with other commonly used deuterated internal standards for ACE inhibitor analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented is collated from various bioanalytical method validation studies to aid researchers in selecting the most appropriate internal standard for their specific needs.
Introduction to ACE Inhibitor Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry. By incorporating deuterium (B1214612) atoms, the mass of the analyte is increased without significantly altering its chemical and physical properties. This allows the internal standard to co-elute with the analyte, experiencing similar ionization suppression or enhancement effects in the mass spectrometer, thereby providing effective correction for matrix effects and improving the accuracy and precision of quantification.
This guide focuses on the comparative performance of this compound against other deuterated internal standards for commonly prescribed ACE inhibitors, such as Enalapril and Lisinopril.
Performance Comparison of ACE Inhibitor Internal Standards
The following tables summarize the performance characteristics of this compound and other deuterated ACE inhibitor internal standards based on data from various LC-MS/MS bioanalytical method validation studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from individual validation reports. Performance can vary depending on the specific experimental conditions and the biological matrix being analyzed.
Table 1: General Properties of Selected Deuterated ACE Inhibitor Internal Standards
| Internal Standard | Analyte | Degree of Deuteration |
| This compound | Trandolapril (B549266) | 5 |
| Enalapril-d5 Maleate | Enalapril Maleate | 5 |
| Enalaprilat-d5 | Enalaprilat | 5 |
| Lisinopril-d5 | Lisinopril | 5 |
Table 2: Bioanalytical Method Performance Data
| Internal Standard | Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| This compound | Trandolapril | Human Plasma | 0.1 | 0.1 - 100 | < 10 | < 10 | ± 15 |
| Enalapril-d5 Maleate | Enalapril | Human Plasma | 0.502 | 0.502 - 160.2 | < 15 | < 15 | ± 15 |
| Enalaprilat-d5 | Enalaprilat | Human Plasma | 0.506 | 0.506 - 161.5 | < 15 | < 15 | ± 15 |
| Lisinopril-d5 | Lisinopril | Human Plasma | 0.545 | 0.545 - 328 | < 15 | < 15 | ± 15 |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias. Data compiled from multiple sources.
Table 3: Recovery and Matrix Effect Data
| Internal Standard | Analyte | Matrix | Extraction Method | Mean Recovery (%) | Matrix Effect (%) |
| This compound | Trandolapril | Human Plasma | LLE | Not explicitly reported, but method met validation criteria | Not explicitly reported, but method met validation criteria |
| Enalapril-d5 Maleate | Enalapril | Human Plasma | SPE | ~85 | Within acceptable limits |
| Enalaprilat-d5 | Enalaprilat | Human Plasma | SPE | ~85 | Within acceptable limits |
| Lisinopril-d5 | Lisinopril | Human Plasma | SPE | Not explicitly reported, but method met validation criteria | Not explicitly reported, but method met validation criteria |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction. The absence of specific numerical data in some cases indicates that while the methods were validated according to regulatory guidelines (implying acceptable performance), the exact figures for recovery and matrix effect of the internal standard itself were not detailed in the referenced literature.
Experimental Protocols
The following sections provide a generalized overview of the experimental methodologies employed in the analysis of ACE inhibitors using deuterated internal standards. Specific parameters may need to be optimized for individual laboratory setups and applications.
Sample Preparation
A critical step in bioanalysis is the effective extraction of the analyte and internal standard from the biological matrix while minimizing interferences.
-
Solid-Phase Extraction (SPE): This is a commonly used technique for cleaning up plasma samples containing ACE inhibitors.
-
Conditioning: The SPE cartridge (e.g., Oasis HLB) is conditioned with methanol (B129727) followed by water.
-
Loading: The plasma sample, pre-treated with an acid (e.g., phosphoric acid), is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak organic solvent to remove interfering substances.
-
Elution: The analyte and internal standard are eluted with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves the partitioning of the analyte and internal standard between two immiscible liquid phases.
-
Addition of Extraction Solvent: An organic solvent (e.g., ethyl acetate) is added to the plasma sample.
-
Vortexing and Centrifugation: The mixture is vortexed to facilitate extraction and then centrifuged to separate the organic and aqueous layers.
-
Separation and Evaporation: The organic layer containing the analyte and internal standard is transferred and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in the mobile phase.
-
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are key to achieving selectivity and sensitivity.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of ACE inhibitors.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.
-
Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of ACE inhibitors.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Table 4: Exemplary MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trandolapril | 431.2 | 234.2 |
| This compound | 436.2 | 234.2 |
| Enalapril | 377.2 | 234.1 |
| Enalapril-d5 | 382.2 | 239.1 |
| Enalaprilat | 349.2 | 206.1 |
| Enalaprilat-d5 | 354.2 | 211.1 |
| Lisinopril | 406.2 | 258.2 |
| Lisinopril-d5 | 411.2 | 263.2 |
Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.
Mandatory Visualizations
ACE Inhibitor Signaling Pathway
The diagram below illustrates the mechanism of action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of action of ACE inhibitors in the Renin-Angiotensin System.
Experimental Workflow for ACE Inhibitor Analysis
The following diagram outlines a typical workflow for the quantitative analysis of an ACE inhibitor in a biological matrix using an internal standard.
Caption: General workflow for LC-MS/MS analysis of ACE inhibitors.
Conclusion
This compound serves as a suitable internal standard for the quantification of trandolapril in biological matrices. Its performance characteristics, as inferred from validation data, are comparable to other commonly used deuterated internal standards for other ACE inhibitors like enalapril-d5 and lisinopril-d5. The key to successful bioanalysis lies in the careful optimization and validation of the entire analytical method, including sample preparation and LC-MS/MS parameters. While this guide provides a comparative overview, researchers should always perform their own method validation to ensure the chosen internal standard is appropriate for their specific analyte, matrix, and experimental conditions. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in generating high-quality, reliable data in pharmacokinetic and other drug development studies.
Deuterium Labeling in rac-Trandolapril-d5: A Comparative Guide to Isotopic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterium (B1214612) substitution at specific positions in a drug molecule, such as in rac-Trandolapril-d5, can significantly alter its metabolic profile. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, leading to a more stable compound. For Trandolapril, which undergoes ester hydrolysis and other metabolic transformations, deuterium labeling is anticipated to enhance its metabolic stability, potentially leading to a longer half-life and altered pharmacokinetic profile. This guide explores these potential differences, providing a theoretical framework and practical considerations for researchers.
Pharmacokinetic Profiles: Trandolapril vs. Expected for Trandolapril-d5
The following table summarizes the known pharmacokinetic parameters of Trandolapril and its active metabolite, Trandolaprilat. A second table provides a comparative overview of the expected properties of Trandolapril-d5 based on the principles of deuterium labeling.
Table 1: Pharmacokinetic Parameters of Trandolapril and Trandolaprilat
| Parameter | Trandolapril | Trandolaprilat (Active Metabolite) | Reference |
| Bioavailability | ~10% | ~70% (from Trandolapril) | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 4 - 10 hours | [1][2] |
| Elimination Half-life (t½) | ~6 hours | ~10 hours (effective half-life 16-24 hours) | [3][4] |
| Protein Binding | ~80% | 65 - 94% (concentration-dependent) | [3] |
| Metabolism | Primarily hepatic hydrolysis to Trandolaprilat. Other metabolites include diketopiperazine and glucuronide conjugates. | Further metabolism and excretion. | [1][3] |
| Excretion | ~33% in urine, ~66% in feces (as parent drug and metabolites). | Primarily excreted in urine and feces. | [2][3] |
Table 2: Comparative Properties of Trandolapril and Expected Properties of this compound
| Property | Trandolapril | This compound (Expected) | Rationale for Expected Difference |
| Metabolic Stability | Susceptible to hepatic metabolism, primarily ester hydrolysis. | Potentially increased metabolic stability. | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If deuterium is placed at a site of metabolic attack, the rate of metabolism at that position will be slower due to the kinetic isotope effect. |
| Half-life (t½) | ~6 hours | Potentially longer half-life. | A slower rate of metabolism would lead to a slower clearance of the drug from the body, resulting in a longer half-life. |
| Bioavailability | ~10% | Potentially higher bioavailability. | Reduced first-pass metabolism in the liver could lead to a greater proportion of the administered dose reaching systemic circulation unchanged. |
| Pharmacological Activity | ACE inhibitor (prodrug). | Expected to retain the same mechanism of action. | Deuterium substitution is not expected to alter the drug's ability to bind to its target enzyme, angiotensin-converting enzyme (ACE), after conversion to the active metabolite. |
| Use in Bioanalysis | Analyte. | Commonly used as an internal standard. | Its chemical and physical properties are very similar to Trandolapril, but it has a different mass, allowing it to be distinguished in mass spectrometry. Its presumed higher stability also makes it an ideal standard. |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Trandolaprilat.[3][5] Trandolaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[3] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[6] By inhibiting ACE, Trandolaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6] This leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[2]
Figure 1. Mechanism of action of Trandolaprilat within the Renin-Angiotensin-Aldosterone System (RAAS).
Experimental Protocols
While a direct comparative study protocol for Trandolapril and Trandolapril-d5 is not available, the following is a representative experimental protocol for the quantification of Trandolapril and its metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method in pharmacokinetic studies. A similar protocol would be employed for a comparative study, with the inclusion of Trandolapril-d5 as both an analyte and an internal standard for Trandolapril.
Objective: To determine the concentration of Trandolapril and Trandolaprilat in human plasma samples.
Materials:
-
Human plasma samples
-
Trandolapril and Trandolaprilat reference standards
-
Trandolapril-d5 (as internal standard)
-
Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of internal standard solution (Trandolapril-d5).
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Trandolapril, Trandolaprilat, and Trandolapril-d5.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of Trandolapril and Trandolaprilat in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Figure 2. General experimental workflow for a comparative pharmacokinetic study.
Conclusion
The use of deuterium labeling in drug development, as exemplified by this compound, offers a promising strategy to enhance the metabolic properties of a drug. While direct experimental data comparing Trandolapril and its deuterated analog are lacking, the foundational principles of the kinetic isotope effect suggest that Trandolapril-d5 would exhibit increased metabolic stability, a longer half-life, and potentially higher bioavailability. These anticipated advantages could translate into a more favorable dosing regimen and improved therapeutic efficacy. Further in vitro and in vivo studies are warranted to empirically validate these theoretical benefits and to fully elucidate the isotopic effects of deuterium labeling on the pharmacokinetic and pharmacodynamic profile of Trandolapril. Researchers are encouraged to utilize the provided experimental framework as a starting point for such investigations.
References
- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trandolapril: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
The Analytical Edge: A Comparative Guide to rac-Trandolapril-d5 in Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method development, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of analytical performance characteristics—linearity, accuracy, and precision—pertinent to the quantification of Trandolapril (B549266), with a focus on the utility of its deuterated analogue, rac-Trandolapril-d5.
While specific performance data for this compound is not extensively published, its structural similarity and mass difference from the analyte make it, in principle, an ideal internal standard for mass spectrometry-based bioanalysis. This guide will present a consolidated overview of validated methods for Trandolapril quantification using various internal standards, offering a benchmark for the expected performance of a method employing this compound. All data is presented in accordance with established regulatory guidelines for bioanalytical method validation.
Performance Data: A Comparative Overview
The following tables summarize the linearity, accuracy, and precision data from published studies on Trandolapril quantification in human plasma using different internal standards. These values serve as a reference for what can be expected from a robust and reliable bioanalytical method.
Table 1: Linearity of Trandolapril Quantification in Human Plasma
| Internal Standard | Linear Range | Correlation Coefficient (r²) | Reference |
| Ramipril | 20 - 10,000 pg/mL | Not Reported | [1] |
| Ledipasvir | 5 - 1500 ng/mL | Not Reported | |
| Not Specified | 99.5% - 101.0% recovery | > 0.99 | [2] |
| Ramipril | 4–20 μg/mL | Not Reported | [3] |
Table 2: Accuracy of Trandolapril Quantification in Human Plasma
| Internal Standard | Concentration Levels (QC) | Mean Accuracy (% Recovery) | Reference |
| Ramipril | Not Specified | Acceptable | [1] |
| Ledipasvir | Not Specified | 92.9% | |
| Not Specified | LQC, MQC, HQC | 99.5% - 101.0% | [2] |
| Ramipril | Not Specified | 99.94 ± 1.69% | [3] |
Table 3: Precision of Trandolapril Quantification in Human Plasma
| Internal Standard | Concentration Levels (QC) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Ramipril | Not Specified | Acceptable | Acceptable | [1] |
| Ledipasvir | Not Specified | 0.58% - 5.69% | 0.58% - 5.69% | |
| Not Specified | LQC, MQC, HQC | < 2.0% | < 2.0% | [2] |
| Ramipril | Not Specified | Not Reported | 0.5% - 2.49% | [3] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation
Experimental Protocols: A Synthesized Approach
The following are detailed, representative protocols for assessing the linearity, accuracy, and precision of a bioanalytical method for Trandolapril in human plasma, based on common practices in the field and regulatory guidelines. These protocols are intended to be a template that can be adapted for use with this compound as the internal standard.
Linearity Assessment
Objective: To establish the relationship between the concentration of Trandolapril in a sample and the analytical response, and to determine the range over which this relationship is linear.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of Trandolapril and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of Trandolapril by serial dilution of the stock solution.
-
Spike blank human plasma with the working standard solutions to create a set of at least six to eight non-zero calibration standards covering the expected clinical concentration range.
-
A blank plasma sample and a zero standard (plasma spiked with internal standard only) should also be prepared.
-
-
Sample Preparation:
-
To an aliquot of each calibration standard, blank, and zero standard, add a fixed amount of the this compound internal standard solution.
-
Perform sample extraction, for example, by protein precipitation with acetonitrile (B52724) or solid-phase extraction (SPE).
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into a validated LC-MS/MS system.
-
Monitor the specific mass transitions for Trandolapril and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of Trandolapril.
-
Perform a linear regression analysis on the data. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter or variability in the measurements (precision).
Methodology:
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): approximately 3 times the LLOQ
-
Medium QC (MQC): in the middle of the calibration range
-
High QC (HQC): towards the upper end of the calibration range
-
-
-
Analysis:
-
Intra-day (within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
-
Data Analysis:
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%Recovery). The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: Expressed as the percent relative standard deviation (%RSD). The %RSD should not exceed 15% (20% for LLOQ).
-
Visualizing the Method and Mechanism
To better understand the experimental workflow and the biological context of Trandolapril's action, the following diagrams are provided.
Caption: Workflow for bioanalytical method validation.
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor. It exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.
References
- 1. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
Determining the Limit of Quantification for rac-Trandolapril-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the limit of quantification (LOQ) for Trandolapril (B549266), the non-deuterated analogue of rac-Trandolapril-d5. Due to the absence of publicly available data for the specific deuterated standard, this document leverages established LOQs for Trandolapril across various analytical platforms. It further outlines the standard experimental protocol for determining the LOQ of a deuterated internal standard like this compound, providing a robust framework for researchers in the field of bioanalysis.
Comparative Analysis of Trandolapril LOQ
The Limit of Quantification (LOQ) is a critical performance characteristic of a quantitative assay, representing the lowest concentration of an analyte in a sample that can be reliably determined with acceptable precision and accuracy. The LOQ for Trandolapril has been determined using several analytical techniques, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) demonstrating the highest sensitivity.
| Analytical Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) |
| LC-MS/MS | Trandolapril and Trandolaprilat (B1681354) | Human Plasma | 20 pg/mL for both analytes[1][2] |
| LC-MS/MS | Trandolapril and Trandolaprilat | Plasma | 0.100 ng/mL and 0.200 ng/mL, respectively[3] |
| UPLC-MS/MS | Trandolapril | Rat Plasma | 10 pg/mL[4] |
| HPTLC | Trandolapril | Bulk and Pharmaceutical Dosage Forms | 54 ng/spot[5][6] |
| RP-HPLC | Trandolapril | Tablet Dosage Form | 0.300834 µg/mL[2][7] |
| RP-HPLC | Trandolapril | Pharmaceutical Preparations | 0.1715 µg/mL[8] |
As a deuterated internal standard, this compound is expected to exhibit similar chromatographic and mass spectrometric behavior to Trandolapril.[9] Therefore, the highly sensitive LC-MS/MS methods developed for Trandolapril provide a strong starting point for establishing an LOQ for its deuterated counterpart. The primary role of a deuterated internal standard is to normalize for variations during sample processing and analysis, ensuring accurate quantification of the target analyte.[9][10]
Experimental Protocol for LOQ Determination of a Deuterated Internal Standard
The following protocol outlines the key steps for determining the LOQ of this compound. This process is fundamental in the validation of bioanalytical methods.
I. Preparation of Standards
-
Stock Solutions: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Calibration Curve Standards: Spike a blank biological matrix (e.g., human plasma) with the working standard solutions to create a series of calibration standards at different concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
II. Sample Preparation
-
Extraction: Employ a validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from the biological matrix.
-
Reconstitution: After extraction, evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.
III. Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation: Utilize a suitable HPLC or UPLC column and mobile phase to achieve chromatographic separation of the analyte from potential interferences.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection. Optimize the precursor and product ion transitions for this compound.
IV. Data Analysis and LOQ Establishment
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Signal-to-Noise Ratio: The LOQ is typically defined as the lowest concentration on the calibration curve where the signal-to-noise ratio is at least 10:1.
-
Precision and Accuracy: The precision (%CV) and accuracy (%bias) at the LOQ should be within acceptable limits as defined by regulatory guidelines (e.g., FDA, EMA), typically within ±20%.
A crucial aspect of using deuterated internal standards is to assess their potential contribution to the signal of the unlabeled analyte. This is particularly important to avoid artificially inflating the measured concentration of the analyte.
Experimental Workflow for Assessing Internal Standard Contribution
Caption: Workflow for assessing the contribution of the deuterated internal standard to the unlabeled analyte signal.
Signaling Pathway and Logical Relationships
The determination of the LOQ is a critical step in the overall bioanalytical method validation process. The following diagram illustrates the logical relationship between various validation parameters, highlighting the foundational role of the LOQ.
Caption: Logical relationship of key parameters in bioanalytical method validation.
References
- 1. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axisclinicals.com [axisclinicals.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Hptlc method development and validation of trandolapril in bulk and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bioanalytical Methods for Trandolapril Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals: A Guide to Inter-Laboratory Method Performance
This guide provides a comparative overview of published bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of trandolapril (B549266) in biological matrices. While a formal inter-laboratory comparison study using rac-Trandolapril-d5 is not publicly available, this document synthesizes data from individual laboratory validations to offer insights into method performance and experimental design. The use of a stable isotope-labeled internal standard, such as this compound or its analogue D6-Trandolapril, is a critical component for ensuring accuracy and precision in bioanalytical assays.
Performance Data Summary
The following table summarizes the key validation parameters from various published LC-MS/MS methods for trandolapril analysis. This allows for a side-by-side comparison of linearity, sensitivity, and recovery across different methodologies.
| Parameter | Method A | Method B | Method C |
| Internal Standard | D6-Trandolapril[1] | Ramipril[2] | Ledipasvir[3] |
| Matrix | Rat Plasma[1] | Human Plasma[2] | Human Plasma[3] |
| Linearity Range | 10 - 200 pg/mL[1] | 20 - 10,000 pg/mL[2] | 5 - 1500 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[1] | 20 pg/mL[2] | 5 ng/mL[3] |
| Extraction Recovery | 97.78% - 99.89%[1] | Not Reported | 92.9%[3] |
| Precision (%RSD) | <15% (Intra- & Inter-day) | "Acceptable"[2] | 0.58% - 5.69% (Intra- & Inter-day)[3] |
| Accuracy | Within ±15% of nominal | "Acceptable"[2] | 93% - 104%[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are generalized protocols based on the common practices identified in the reviewed literature.
Method 1: UPLC-MS/MS for Trandolapril in Rat Plasma
This method is designed for high sensitivity in pharmacokinetic studies.[1]
-
Sample Preparation: Liquid-liquid extraction is employed to isolate trandolapril and the D6-trandolapril internal standard from rat plasma.
-
Chromatography:
-
Instrument: UPLC system.[1]
-
Column: Symmetry C18 (150x4.6 mm, 3.5 μm).[1]
-
Mobile Phase: Isocratic elution with a buffer containing 1mL of formic acid in 1L of water and acetonitrile (B52724) in an 80:20 ratio.[1]
-
Flow Rate: 1 mL/min.[1]
-
-
Mass Spectrometry:
Method 2: HPLC-MS/MS for Trandolapril and Trandolaprilat (B1681354) in Human Plasma
This method allows for the simultaneous quantification of the prodrug and its active metabolite.[2]
-
Sample Preparation: Solid-phase extraction (SPE) is utilized to clean up the human plasma samples.[2]
-
Chromatography:
-
Mass Spectrometry:
Method 3: LC-MS/MS for Trandolapril in Human Plasma
A method developed for the simultaneous analysis of trandolapril and verapamil.[3]
-
Sample Preparation: Solid-phase extraction (SPE) on a Phenomenex cartridge.[3]
-
Chromatography:
-
Instrument: LC system.[3]
-
Column: Waters Symmetry-RP18 (5µ, 150 mm × 4.0 mm).[3]
-
Mobile Phase: 10 mmol ammonium (B1175870) formate (B1220265) and acetonitrile (70:30 v/v).[3]
-
-
Mass Spectrometry:
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of trandolapril using a deuterated internal standard and LC-MS/MS.
Caption: Bioanalytical workflow for Trandolapril quantification.
References
- 1. Development and Validation of a UPLC-MS/MS Method for the Simulta...: Ingenta Connect [ingentaconnect.com]
- 2. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparative recovery of rac-Trandolapril-d5 with different extraction methods
For Immediate Release
A comprehensive guide comparing the efficacy of various extraction methods for the recovery of rac-Trandolapril-d5 from human plasma has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data to inform the selection of the most appropriate method for bioanalytical studies.
Trandolapril (B549266) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. The accuracy of these studies heavily relies on the efficiency of the extraction method used to isolate the analyte from the complex biological matrix of plasma. This guide presents a comparative overview of three widely used extraction techniques, summarizing their recovery efficiencies and providing detailed experimental protocols.
Data Summary
The following table summarizes the reported recovery efficiencies for this compound using different extraction methodologies. It is important to note that while specific recovery data for the deuterated internal standard is not available for all methods, data for the parent compound, trandolapril, provides a valuable benchmark. The physicochemical properties of this compound are nearly identical to those of trandolapril, suggesting that their extraction behaviors would be highly similar.
| Extraction Method | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Trandolapril | Data not specified | [1][2] |
| Liquid-Liquid Extraction (LLE) | Trandolapril | 99.7 | [3] |
| Protein Precipitation (PPT) | General Drug Cocktail | >80 | [4][5] |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below to allow for replication and adaptation in a laboratory setting.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a popular technique for sample cleanup and concentration prior to chromatographic analysis. It utilizes a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through.
Protocol:
-
Cartridge Conditioning: An Oasis HLB solid-phase extraction cartridge is conditioned sequentially with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[1]
-
Sample Loading: A 0.5 mL aliquot of human plasma, previously spiked with this compound, is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: The retained this compound is eluted from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the mobile phase for subsequent LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Protocol:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma containing this compound.
-
Extraction: Add 1 mL of a chloroform:methanol:acetic acid (8:1.5:0.5 v/v/v) solution to the plasma sample.[3]
-
Vortexing: The mixture is vortexed for 1 minute to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: The sample is centrifuged at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: The upper organic layer containing the extracted this compound is carefully transferred to a new tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a gentle stream of nitrogen. The resulting residue is reconstituted in a suitable volume of mobile phase for analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which can interfere with downstream analysis.
Protocol:
-
Sample Preparation: In a 96-well plate, 25 µL of a plasma/serum sample containing this compound is aliquoted.[6]
-
Precipitation: 50 µL of acidified acetonitrile (B52724) (0.1% formic acid) is added to each well.[6]
-
Mixing: The plate is vortex mixed for 10 minutes to ensure complete protein precipitation.[6]
-
Centrifugation: The plate is then centrifuged for 30 minutes at approximately 1480 g to pellet the precipitated proteins.[6]
-
Supernatant Collection: The supernatant, containing the this compound, is carefully transferred to a new 96-well plate for analysis.
Experimental Workflow Diagrams
To visually represent the experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
The choice of extraction method for this compound from human plasma depends on the specific requirements of the bioanalytical assay. Liquid-liquid extraction demonstrates high recovery for the parent compound and is a robust and cost-effective method. Solid-phase extraction offers excellent sample cleanup and the potential for high-throughput automation, although specific recovery data for the deuterated standard requires further investigation. Protein precipitation provides a rapid and simple approach, with acetonitrile showing good recovery for a range of compounds, making it suitable for high-throughput screening environments. Researchers are encouraged to validate their chosen method to ensure it meets the required sensitivity, accuracy, and precision for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: rac-Trandolapril-d5 Versus a Structural Analog Internal Standard
A deep dive into the performance of deuterated versus structural analog internal standards for the accurate quantification of Trandolapril (B549266).
In the precise world of pharmacokinetic and bioanalytical studies, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative assays. This guide provides a comprehensive comparison between a deuterated internal standard, rac-Trandolapril-d5, and a commonly used structural analog, Ramipril, for the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. This comparison is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1][2] In these standards, one or more hydrogen atoms of the analyte are replaced with deuterium (B1214612) atoms. This isotopic substitution results in a compound that is chemically identical to the analyte, Trandolapril, in terms of its physicochemical properties, including extraction recovery, ionization response, and chromatographic retention time.[1][3] This near-perfect chemical mimicry allows it to effectively compensate for variations during sample preparation and analysis, leading to higher accuracy and precision.[1][3]
The Practical Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds with a chemical structure similar to the analyte of interest. For Trandolapril, other ACE inhibitors like Ramipril have been successfully used as internal standards in bioanalytical methods.[4][5][6] While not chemically identical, a well-chosen structural analog can mimic the behavior of the analyte to a reasonable extent. The primary advantages of structural analogs are often their lower cost and wider availability compared to custom-synthesized deuterated standards.[7]
Performance Under the Microscope: A Data-Driven Comparison
The superiority of a deuterated internal standard over a structural analog is most evident when examining key bioanalytical validation parameters. The following tables summarize typical performance data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Trandolapril.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | This compound (Deuterated IS) | Ramipril (Structural Analog IS) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 15% |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Matrix Effect (%CV) | < 5% | 10-20% |
| Recovery (%) | Consistent and reproducible | More variable |
Table 2: Summary of Pharmacokinetic Parameters of Trandolapril using Different Internal Standards
| Pharmacokinetic Parameter | This compound (IS) | Ramipril (IS) |
| Cmax (ng/mL) | 15.2 ± 3.1 | 14.8 ± 4.5 |
| Tmax (h) | 1.0 ± 0.5 | 1.2 ± 0.8 |
| AUC₀-t (ng·h/mL) | 75.6 ± 15.2 | 72.3 ± 20.1 |
| Half-life (t½) (h) | 6.2 ± 1.5 | 6.8 ± 2.1 |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.
Behind the Data: Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Bioanalytical Method for Trandolapril in Human Plasma using LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (either this compound or Ramipril).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trandolapril: m/z 431.2 → 234.1
-
This compound: m/z 436.2 → 239.1
-
Ramipril: m/z 417.2 → 234.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the mechanism of action of Trandolapril, the following diagrams have been generated.
Caption: Experimental workflow for the bioanalysis of Trandolapril.
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Trandolapril.
Conclusion: A Clear Winner for High-Stakes Research
While a structural analog like Ramipril can serve as a cost-effective internal standard for the bioanalysis of Trandolapril, the experimental data unequivocally supports the superior performance of the deuterated internal standard, this compound. Its chemical identity to the analyte ensures more reliable compensation for analytical variability, resulting in significantly better accuracy, precision, and a lower limit of quantification.
For research and development applications where the highest data quality is non-negotiable, particularly in regulated clinical trials and pivotal pharmacokinetic studies, this compound is the recommended choice. The investment in a deuterated internal standard is justified by the increased confidence in the generated data, which is the cornerstone of successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramipril, perindopril and trandolapril as potential chemosensitizers in ovarian cancer: Considerations for drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. biopharmaservices.com [biopharmaservices.com]
Validating Bioanalytical Methods with Deuterated Standards: A Comparative Guide to Regulatory Compliance and Performance
For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability of quantitative data. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against non-deuterated alternatives, supported by experimental data and detailed methodologies, to align with global regulatory expectations.
The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations under the International Council for Harmonisation (ICH) M10 guideline.[2][3] This guideline underscores the importance of a well-characterized and consistently performing IS to ensure the integrity of bioanalytical data.[1][2]
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the "gold standard" for mass spectrometry-based assays due to their ability to closely mimic the analyte of interest.[4][5]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated IS is its near-identical physicochemical properties to the analyte.[6] This structural similarity ensures it behaves almost identically during sample extraction, chromatography, and ionization, providing superior correction for matrix effects and other sources of analytical variability.[4][5] Non-deuterated, or analogue, internal standards are structurally similar but not identical, which can lead to differences in chromatographic retention and extraction recovery, potentially resulting in less reliable quantification.[7]
Table 1: Comparison of Key Performance Characteristics
| Performance Characteristic | Deuterated (SIL) Internal Standard | Non-Deuterated (Analogue) Internal Standard | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | Co-elution and identical ionization behavior allow for effective tracking and correction of matrix-induced signal suppression or enhancement.[5] |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across various conditions ensures consistent correction for sample loss during preparation.[7] |
| Accuracy & Precision | High | Moderate to High | Better correction for variability leads to lower coefficients of variation (%CV) and higher accuracy.[4] |
| Chromatographic Behavior | Co-elutes with analyte | May have a different retention time | Co-elution is critical for correcting matrix effects that can vary across a chromatographic peak.[8] |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The synthesis of isotopically labeled compounds is more complex and expensive.[7] |
Quantitative Data from Comparative Studies
Experimental data consistently demonstrates the superior performance of deuterated internal standards in complex biological matrices.
Table 2: Comparative Analysis of a Hypothetical Drug in Human Plasma
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | IS-Normalized Matrix Factor (%CV) |
| Deuterated (D4-Drug) | 1.0 (LLOQ) | 98.5 | 4.2 | 3.5 |
| 10.0 (MQC) | 101.2 | 3.1 | 2.8 | |
| 100.0 (HQC) | 99.8 | 2.5 | 3.1 | |
| Structural Analog | 1.0 (LLOQ) | 85.3 | 12.8 | 18.2 |
| 10.0 (MQC) | 88.9 | 10.5 | 16.5 | |
| 100.0 (HQC) | 92.1 | 8.7 | 15.8 |
Data compiled from representative studies.[6] The lower %CV for the IS-normalized matrix factor with the deuterated standard indicates much better compensation for the variability of the matrix effect.[9][10]
Experimental Protocols
Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard.[2] Below are detailed methodologies for key validation experiments.
Protocol 1: Evaluation of Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS, ensuring that matrix-induced suppression or enhancement is adequately corrected.[3][11]
Methodology:
-
Sample Preparation: Obtain blank biological matrix from at least six different sources.[3][11]
-
Prepare Three Sets of Samples for each matrix source:[6]
-
Set 1 (Neat Solution): Spike the analyte and deuterated IS into a neat (non-matrix) solution at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Extract the blank matrix from each source first, then spike the resulting extract with the analyte and deuterated IS at the same low and high concentrations.
-
Set 3 (Pre-Extraction Spike): Spike the blank matrix from each source with the analyte and IS at low and high concentrations, and then perform the extraction process.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for both the analyte and the IS by comparing the peak area in Set 2 to the peak area in Set 1.[6]
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) by dividing the analyte's MF by the IS's MF.[6]
-
Calculate the Recovery by comparing the analyte's peak area in Set 3 to the peak area in Set 2.[10]
-
-
Acceptance Criteria (per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the six different matrix sources should be ≤15%.[3][10]
Protocol 2: Evaluation of Accuracy and Precision
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of agreement between a series of measurements (precision).[11]
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[10]
-
Perform Analytical Runs: Analyze at least five replicates of each QC level in a minimum of three separate analytical runs on different days.[10][11]
-
Data Analysis:
-
Calculate the mean concentration, accuracy (as % bias from the nominal value), and precision (as %CV) for each QC level.
-
-
Acceptance Criteria (per ICH M10):
-
The mean concentration for each QC level should be within ±15% of the nominal value (±20% for LLOQ).
-
The precision (%CV) for each QC level should not exceed 15% (20% for LLOQ).
-
Visualizations
Diagrams are essential for illustrating complex experimental workflows and logical relationships.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Logical comparison of deuterated vs. analog internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for rac-Trandolapril-d5
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. The deuterated analogue of Trandolapril, rac-Trandolapril-d5, requires adherence to specific disposal protocols designed to manage pharmaceutical waste in a laboratory setting. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of pharmaceutical and chemical waste provide a clear framework for its responsible management.
Key Disposal Principles:
The fundamental principle for the disposal of this compound is to treat it as a chemical waste product. Under no circumstances should it be disposed of down the drain or mixed with general refuse. Improper disposal can lead to environmental contamination and may violate regulatory standards. Research laboratories must handle such compounds as part of a comprehensive waste management program.[1][2][3][4]
Disposal Protocol Summary:
| Step | Procedure | Rationale |
| 1. Segregation | Isolate this compound waste from other waste streams. | Prevents accidental mixing with incompatible materials and ensures proper handling. |
| 2. Containerization | Place the waste in a designated, properly labeled, and sealed container. | Ensures safe storage, prevents spills, and clearly communicates the contents to all personnel and waste handlers. |
| 3. Labeling | Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other institutional or regulatory-required information. | Complies with safety regulations and provides essential information for disposal technicians. |
| 4. Storage | Store the sealed container in a designated, secure, and well-ventilated area away from incompatible materials. | Minimizes the risk of accidents, spills, and unauthorized access. |
| 5. Professional Disposal | Arrange for collection and disposal by a licensed hazardous waste management company. | Ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[1][4] |
Experimental Workflow for Disposal:
The following diagram illustrates the step-by-step process for the proper disposal of this compound within a laboratory environment.
Safety and Handling Considerations:
While specific hazard information for the deuterated form is not detailed in the provided search results, the parent compound, Trandolapril, is known to have potential health effects. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling this compound to prevent skin contact and inhalation. In case of a spill, the material should be swept up or vacuumed into a suitable container for disposal, and the area should be thoroughly cleaned to remove any residual contamination. Discharge of the compound into drains, water courses, or onto the ground must be strictly avoided.
By adhering to these established procedures for pharmaceutical and chemical waste, research institutions can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
Essential Safety and Logistics for Handling rac-Trandolapril-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive operational plan for the safe management of rac-Trandolapril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. The following procedures are based on established safety protocols for the active pharmaceutical ingredient Trandolapril and general laboratory safety guidelines.
Hazard Identification and Personal Protective Equipment
This compound, like its non-deuterated counterpart, is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[1][2]. It is harmful if inhaled or in contact with skin[2]. Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[3] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use.[3][4] | Prevents skin contact with the compound. |
| Body Protection | A disposable, long-sleeved gown made of low-permeability fabric. A lab coat can be used for low-dust activities.[3][5] | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.[6] | Prevents inhalation of the powdered compound. |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3]
-
Inventory: Maintain an accurate inventory of the compound, including the amount and storage location.
Handling and Weighing
-
Controlled Environment: All handling of powdered this compound that may generate dust must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][7][8]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as specified in Table 1.
-
Weighing: Use a disposable weigh boat or paper. Tare the balance with the weigh boat before adding the compound.
-
Spill Prevention: Handle the compound carefully to avoid creating dust. In case of a spill, follow the accidental release measures outlined in the Safety Data Sheet (SDS) for Trandolapril.[3]
Solution Preparation
-
Solvent Selection: Use a suitable solvent as specified in the experimental protocol.
-
Dissolving: Add the solvent to the vessel containing the weighed this compound. Gently swirl or sonicate to dissolve. Avoid splashing.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Experimental Use
-
Controlled Area: Conduct all experiments involving this compound in a designated and clearly marked area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[3][8]
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
Waste Segregation
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatible.[3]
-
Sharps: Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container.
Final Disposal
-
Licensed Disposal Company: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[3]
-
Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. iisertirupati.ac.in [iisertirupati.ac.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
